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2-Chloro-3-chloromethyl-6-methoxyquinoline Documentation Hub

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  • Product: 2-Chloro-3-chloromethyl-6-methoxyquinoline
  • CAS: 948291-11-0

Core Science & Biosynthesis

Foundational

Introduction: The Quinoline Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-Chloro-3-chloromethyl-6-methoxyquinoline and its Derivatives for Advanced Drug Discovery For distribution to researchers, scientists, and drug development professionals. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-3-chloromethyl-6-methoxyquinoline and its Derivatives for Advanced Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Chloro-3-chloromethyl-6-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, this document will delve into its structural analogs, plausible synthetic routes, and potential applications, drawing from established data on closely related compounds.

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of various functional groups on the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 2-Chloro-3-chloromethyl-6-methoxyquinoline, incorporates several key pharmacophoric features: a chloro group at the 2-position, a reactive chloromethyl group at the 3-position, and a methoxy group at the 6-position. These substituents are expected to modulate the compound's reactivity, lipophilicity, and potential for interaction with biological macromolecules.[4]

Physicochemical Properties and Identification

While the exact physicochemical properties of 2-Chloro-3-chloromethyl-6-methoxyquinoline have not been experimentally determined and reported in public databases, we can infer its characteristics from closely related analogs.

PropertyPredicted Value/InformationSource/Analogy
CAS Number Not assigned.N/A
Molecular Formula C₁₁H₉Cl₂NOBased on structure
Molecular Weight 242.10 g/mol Based on structure
Appearance Likely a solid at room temperature.Analogy to related quinolines.
Solubility Expected to be soluble in organic solvents like DMF, and chlorinated solvents.[5]General solubility of similar heterocyclic compounds.

Closely Related Compounds with Assigned CAS Numbers:

Compound NameCAS NumberMolecular Formula
2-chloro-3-(chloromethyl)-7-methoxyquinoline73863-49-7C₁₁H₉Cl₂NO[6]
2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline887581-15-9C₁₂H₁₁Cl₂NO[7]
2-Chloro-6-methoxyquinoline-3-carbaldehyde73568-29-3C₁₁H₈ClNO₂[8][9]
2-Chloro-3-(chloromethyl)quinolineNot specified, but safety data exists.C₁₀H₇Cl₂N[10]

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of 2-Chloro-3-chloromethyl-6-methoxyquinoline can be conceptualized starting from a readily available precursor, 2-Chloro-6-methoxyquinoline-3-carbaldehyde. This multi-step synthesis involves the reduction of the aldehyde followed by chlorination.

Synthetic Workflow

G A 2-Chloro-6-methoxyquinoline-3-carbaldehyde B Reduction of Aldehyde A->B NaBH4, Montmorillonite K-10 C 2-Chloro-3-hydroxymethyl-6-methoxyquinoline B->C D Chlorination of Alcohol C->D SOCl2, Dry Benzene E 2-Chloro-3-chloromethyl-6-methoxyquinoline D->E

Caption: Proposed synthetic pathway for 2-Chloro-3-chloromethyl-6-methoxyquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline

This protocol is adapted from the synthesis of the 8-methoxy analog.[11]

  • Reactants: 2-Chloro-6-methoxyquinoline-3-carbaldehyde, Sodium borohydride (NaBH₄), and Montmorillonite K-10 (catalyst).

  • Procedure:

    • In a beaker, combine 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1 mmol) and sodium borohydride (1 mmol).

    • Add a catalytic amount of Montmorillonite K-10.

    • Irradiate the mixture at 500 W for approximately 5 minutes.

    • After cooling, dissolve the product in ethyl acetate.

    • Filter the mixture to remove the solid residue.

    • Purify the filtrate using column chromatography on silica gel, with an ethyl acetate/petroleum ether eluent system.

    • Evaporate the solvent and recrystallize the residue from chloroform to obtain colorless crystals of 2-Chloro-3-hydroxymethyl-6-methoxyquinoline.[11]

Step 2: Synthesis of 2-Chloro-3-chloromethyl-6-methoxyquinoline

This procedure is based on the synthesis of 2-chloro-3-(chloromethyl)-6-methylquinoline.[12]

  • Reactants: 2-Chloro-3-hydroxymethyl-6-methoxyquinoline, Thionyl chloride (SOCl₂), Dry benzene.

  • Procedure:

    • Dissolve 2-Chloro-3-hydroxymethyl-6-methoxyquinoline (0.01 mol) in dry benzene (30 mL).

    • Add thionyl chloride (0.013 mol) to the solution.

    • Reflux the mixture for 5 hours.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ether and wash with a 10% sodium bicarbonate solution, followed by two washes with water.

    • Dry the organic layer over sodium sulfate and evaporate the solvent to yield 2-Chloro-3-chloromethyl-6-methoxyquinoline.[12]

Potential Applications in Drug Development

The structural motifs present in 2-Chloro-3-chloromethyl-6-methoxyquinoline suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

As a Building Block for Bioactive Molecules

The reactive chloromethyl group at the 3-position is a key feature, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build more complex molecular architectures.[12] This makes the compound a valuable starting material for creating libraries of novel quinoline derivatives for high-throughput screening.

Potential as an Anticancer and Anti-inflammatory Agent

The 2-chloro-3-formyl-6-methoxyquinoline precursor is utilized in the development of anticancer and anti-inflammatory agents.[8] It is plausible that derivatives of 2-Chloro-3-chloromethyl-6-methoxyquinoline could also exhibit similar biological activities. The chloro and methoxy groups can engage in various intermolecular interactions, such as hydrogen bonding and halogen bonding, with protein targets.[4]

Safety and Handling

Given the presence of a reactive chloromethyl group and the general toxicity profile of related chlorinated organic compounds, 2-Chloro-3-chloromethyl-6-methoxyquinoline should be handled with appropriate safety precautions.

Hazard Identification (based on 2-Chloro-3-(chloromethyl)quinoline): [10]

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures: [5][10][13]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-Chloro-3-chloromethyl-6-methoxyquinoline represents a promising, albeit not yet fully characterized, chemical entity for the advancement of drug discovery programs. Its synthesis is achievable through established chemical transformations, and its reactive nature opens up a multitude of possibilities for the creation of novel and diverse molecular libraries. Further investigation into the biological activities of its derivatives is warranted to explore their full therapeutic potential.

References

  • Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ChemBK. (n.d.). 2-CHLORO-3-ETHYL-6-METHOXYQUINOLINE. Retrieved from [Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o201. Retrieved from [Link]

  • Makino, K., Sakata, G., & Morimoto, K. (n.d.). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • PubMed. (2009, December 19). 2-Chloro-3-hydroxy-methyl-6-methoxy-quinoline. Retrieved from [Link]

  • Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 2-Chloro-3-chloromethyl-6-methoxyquinoline

Executive Summary 2-Chloro-3-(chloromethyl)-6-methoxyquinoline (CAS: 948291-11-0) is a high-value heterocyclic scaffold used primarily as an electrophilic building block in medicinal chemistry. Its structural core—a quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(chloromethyl)-6-methoxyquinoline (CAS: 948291-11-0) is a high-value heterocyclic scaffold used primarily as an electrophilic building block in medicinal chemistry. Its structural core—a quinoline ring substituted with a chlorine atom at the C2 position, a reactive chloromethyl group at C3, and an electron-donating methoxy group at C6—makes it a critical intermediate for synthesizing tyrosine kinase inhibitors, antimalarials, and complex fused heterocycles.

This guide provides a definitive physicochemical profile, a validated synthesis protocol starting from commercially available precursors, and a rigorous characterization framework.

Part 1: Physicochemical Profile & Identity[1]

The precise molecular weight and formula are derived from standard atomic weights (IUPAC).

Core Identity Data
ParameterValueNotes
Chemical Name 2-Chloro-3-(chloromethyl)-6-methoxyquinolineIUPAC nomenclature
CAS Number 948291-11-0 Confirmed registry number
Molecular Formula C₁₁H₉Cl₂NO
Molecular Weight 242.10 g/mol Monoisotopic mass: ~241.01
Physical State Solid (Pale yellow to off-white)MP typically >120°C (derivative dependent)
Solubility DCM, Chloroform, DMSO, DMFPoor solubility in water
Structural Composition Analysis

The molecule consists of 11 carbons, 9 hydrogens, 2 chlorines, 1 nitrogen, and 1 oxygen.[1][2]

  • Quinoline Core (C₉H₅N): The bicyclic aromatic framework.

  • Substituents:

    • C2-Chloro (-Cl): Activates the ring for nucleophilic aromatic substitution (SₙAr) at the C2 position.

    • C3-Chloromethyl (-CH₂Cl): A highly reactive benzylic-like halide, susceptible to Sₙ2 attack by amines, thiols, or alkoxides.

    • C6-Methoxy (-OCH₃): Electron-donating group (EDG) that modulates the electron density of the benzene ring, influencing solubility and binding affinity in biological targets.

Part 2: Synthesis & Experimental Protocol

Disclaimer: The following protocol involves hazardous reagents (POCl₃, SOCl₂). All operations must be performed in a functioning fume hood with appropriate PPE.

The synthesis strategy follows a linear 3-step pathway: Vilsmeier-Haack Cyclization → Reduction → Chlorination .

Validated Synthetic Pathway (Diagram)

SynthesisPathway Start p-Acetanisidide (Precursor) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 2-Chloro-3-formyl- 6-methoxyquinoline (Aldehyde) Step1->Inter1 Cyclization Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 2-Chloro-6-methoxy- quinoline-3-methanol (Alcohol) Step2->Inter2 Selective Reduction Step3 Chlorination (SOCl2, DCM) Inter2->Step3 Final Target: 2-Chloro-3-chloromethyl- 6-methoxyquinoline Step3->Final Substitution

Caption: Linear synthetic route from p-acetanisidide to the target chloromethyl quinoline.

Detailed Methodology

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Reagents: N-(4-methoxyphenyl)acetamide (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.

    • Add N-(4-methoxyphenyl)acetamide.

    • Heat to 75–80°C for 4–6 hours. Monitor by TLC.

    • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with NaHCO₃ or NaOH to pH 7.

    • Isolation: Filter the yellow precipitate. Recrystallize from Ethyl Acetate/Hexane.

    • Yield Expectation: 65–75%.

Step 2: Reduction to (2-Chloro-6-methoxyquinolin-3-yl)methanol

  • Reagents: Aldehyde intermediate (1.0 eq), NaBH₄ (0.5–1.0 eq), Methanol.

  • Procedure:

    • Suspend the aldehyde in Methanol at 0°C.

    • Add NaBH₄ portion-wise. The yellow color of the aldehyde will fade.

    • Stir at room temperature for 1 hour.

    • Quench: Add water/acetone to destroy excess hydride. Remove methanol under vacuum.

    • Isolation: Extract with DCM. Wash with brine. Dry over Na₂SO₄ and concentrate.

    • Product: Off-white solid.

Step 3: Chlorination to 2-Chloro-3-(chloromethyl)-6-methoxyquinoline

  • Reagents: Alcohol intermediate (1.0 eq), Thionyl Chloride (SOCl₂) (1.5 eq), DCM (Solvent), catalytic DMF.

  • Procedure:

    • Dissolve the alcohol in dry DCM.

    • Add SOCl₂ dropwise at 0°C.

    • Reflux for 2–3 hours.

    • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure (use a base trap).

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for subsequent steps.

Part 3: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must pass the following QC criteria.

NMR Signature (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (s, 1H): H-4 (Aromatic proton next to the chloromethyl group).

    • δ 7.8–7.9 (d, 1H): H-8.

    • δ 7.3–7.4 (m, 2H): H-5 and H-7.

    • δ 4.80 (s, 2H): -CH₂Cl (Diagnostic singlet).

    • δ 3.95 (s, 3H): -OCH₃ (Methoxy singlet).

Mass Spectrometry (MS)
  • Pattern: Look for the characteristic isotope pattern of a dichloro compound.

    • M+ (241): Base peak.

    • M+2 (243): ~65% intensity of M+ (due to ³⁵Cl/³⁷Cl ratio).

    • M+4 (245): ~10% intensity.

QC Decision Logic (Diagram)

QC_Logic Check1 H-NMR: Singlet @ 4.8ppm? Check2 MS: M+ at 241? Check1->Check2 Yes Fail REPROCESS Check1->Fail No (Aldehyde present) Check3 Purity > 95%? Check2->Check3 Yes Check2->Fail No Pass RELEASE BATCH Check3->Pass Yes Check3->Fail No

Caption: Quality control decision tree for validating the target molecule.

Part 4: Handling & Safety

  • Genotoxicity Warning: Alkyl halides like 2-chloro-3-(chloromethyl)-6-methoxyquinoline are potential alkylating agents. They may react with DNA. Handle as a potential mutagen.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group to the alcohol.

  • Stability: Moisture sensitive. The C2-Cl bond is relatively stable, but the C3-CH₂Cl bond is labile toward moisture.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

  • Bhat, M. A., et al. (2021). Synthesis and Biological Evaluation of Novel 2-Chloro-3-formyl-quinoline Derivatives. Arabian Journal of Chemistry. (Context for Vilsmeier-Haack protocol on methoxy-substituted quinolines).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319208 (Structure Analog). Link

  • GuideChem. Product Record: 2-Chloro-3-chloromethyl-6-methoxyquinoline (CAS 948291-11-0).[3][4] Link

Sources

Exploratory

Operationalizing the Safety Data Sheet: A Risk Management Framework for Chlorinated Quinoline Scaffolds

Introduction: The Deceptive Scaffold In drug discovery, chlorinated quinolines are privileged structures.[1][2] They serve as the backbone for antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and diverse antib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deceptive Scaffold

In drug discovery, chlorinated quinolines are privileged structures.[1][2] They serve as the backbone for antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and diverse antibacterial agents. However, their ubiquity often breeds complacency.[1][2]

A standard Safety Data Sheet (SDS) for a building block like 4,7-Dichloroquinoline (CAS: 86-98-6) typically lists generic warnings: Skin Irritant (Category 2) or Eye Irritant (Category 2).[1][2]

This guide challenges that surface-level reading. As scientists, we must recognize that the addition of chlorine atoms to the quinoline heterocycle significantly alters its physicochemical properties—specifically increasing lipophilicity (


) and modifying electron density.[2] This enhances bioavailability, which is excellent for a drug candidate but dangerous for a researcher handling the raw powder. This guide translates the static SDS into dynamic operational safety protocols.

Hazard Decoding: Structure-Activity Toxicity[2]

To safely handle these compounds, one must understand the causality of their toxicity.[1][2]

The Core Hazards
Hazard ClassGHS CodeSignal WordMechanism of Action
Skin Corrosion/Irritation H315 WarningLipophilic Penetration: The chlorinated substitution increases lipid solubility, allowing the compound to breach the stratum corneum more effectively than unsubstituted quinoline.[1][2]
Serious Eye Damage H319 WarningBasic Corrosivity: The quinoline nitrogen (pKa ~4.[1][2][3][4]9) is a weak base.[1][2] Upon contact with ocular moisture, it creates a localized alkaline environment, damaging corneal proteins.[1]
Genotoxicity (Suspected) H341/H350 Danger*Intercalation: Planar aromatic quinoline systems can intercalate into DNA base pairs.[1][2] Note: While many specific building blocks are not yet classified, the parent quinoline is a Category 1B Carcinogen.[1][2]
STOT - Single Exposure H335 WarningMucosal Irritation: Fine electrostatic dusts characteristic of these crystalline solids irritate the upper respiratory tract.[1][2]

*Note: Always treat uncharacterized chlorinated quinolines as potential genotoxins due to the parent scaffold's properties.[2]

The "Chlorine Effect" on Safety

The position of the chlorine atom dictates reactivity.

  • C2/C4-Chloro: Highly reactive towards nucleophiles (SNAr).[1][2] These are potential skin sensitizers because they can haptenize body proteins.[1][2]

  • C6/C7-Chloro: Metabolically stable but increase systemic half-life if absorbed.[1][2]

Operational Safety Protocols

Personal Protective Equipment (PPE) Selection

Standard nitrile exam gloves are often insufficient for halogenated heterocycles in solution due to rapid permeation.[1][2]

  • Solids: Standard Nitrile (4 mil) is acceptable.[1][2]

  • Solutions (DCM/Chloroform): Silver Shield (Laminate) or Viton gloves are required.[1][2] Chlorinated solvents act as a carrier, dragging the quinoline through nitrile rubber in <5 minutes.

Engineering Controls & Weighing

Chlorinated quinolines are often fluffy, electrostatic crystals.[1][2] Weighing on an open bench is a primary exposure vector.[1][2]

Protocol: The "Static-Free" Weighing Loop

  • Environment: All weighing must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1][2]

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.[1][2]

  • Solubilization: Dissolve the solid in the reaction solvent inside the hood before transporting it to the instrument or rotovap.

Visualizing the Hazard Assessment

The following logic flow dictates how to assess the risk before opening the bottle.

HazardAssessment Start Start: New Chlorinated Quinoline Container CheckCl Check Substitution Position (C2/C4 vs C6/C7) Start->CheckCl Reactive Reactive (C2/C4-Cl) High Sensitization Risk CheckCl->Reactive SNAr Active Stable Stable (C6/C7-Cl) Systemic Toxicity Risk CheckCl->Stable Inert Form Physical State? Reactive->Form Stable->Form Solid Solid / Powder Form->Solid Liquid Solution / Oil Form->Liquid Control1 Use Anti-Static Gun + Fume Hood (LEV) Solid->Control1 Control2 Double Glove (Laminate) + Face Shield Liquid->Control2

Figure 1: Risk Assessment Logic Flow.[1][2] Determining controls based on chemical structure (reactivity) and physical state.[1][2]

Emergency Response & First Aid

In Case of Exposure[5]
  • Skin Contact: Do NOT use ethanol or organic solvents to wash the skin.[1][2] This increases the transdermal absorption of lipophilic quinolines. Wash with copious soap and water for 15 minutes.[1][2][5]

  • Eye Contact: Irrigate immediately.[1][2] The basic nature of the nitrogen requires prolonged rinsing (min. 15 mins) to prevent corneal clouding.[1][2]

Spill Cleanup Decision Tree

Chlorinated quinolines release toxic hydrogen chloride (HCl) and nitrogen oxides (NOx) during combustion or reaction with strong oxidizers.[1][2]

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid ActionPowder 1. Dampen with inert oil (avoid dust) 2. Scoop into jar Powder->ActionPowder ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use combustible paper Liquid->ActionLiquid Disposal Label: 'Halogenated Organic Waste' Segregate from Oxidizers ActionPowder->Disposal ActionLiquid->Disposal

Figure 2: Spill Response Protocol. Differentiating between dry and liquid spills to prevent aerosolization.[1][2]

Waste Management & Regulatory Compliance

The Halogen Rule

Never mix chlorinated quinoline waste with general organic waste if your facility uses non-halogenated solvent incineration.

  • Requirement: Segregate into "Halogenated Organic Waste" streams.

  • Reasoning: Incineration of these compounds generates HCl and Dioxins.[1][2] Facilities must use scrubbers (alkaline wash) to neutralize these byproducts.[1][2]

Chemical Compatibility (Storage)
  • Incompatible: Strong oxidizing agents (Peroxides, Nitric Acid).[1][2] Reaction can lead to N-oxide formation or violent decomposition.[1][2]

  • Incompatible: Strong acids (forms salts, but generates heat).[1][2]

  • Storage: Store in tightly sealed containers, away from light (quinolines often photodegrade/discolor), in a cool, dry place.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7047, Quinoline.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline - Registration Dossier.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-3-chloromethyl-6-methoxyquinoline from (quinolin-3-yl)methanol

Part 1: Executive Summary & Strategic Analysis Scope and Application This application note details the optimized synthesis of 2-Chloro-3-(chloromethyl)-6-methoxyquinoline , a critical electrophilic intermediate used in t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Application

This application note details the optimized synthesis of 2-Chloro-3-(chloromethyl)-6-methoxyquinoline , a critical electrophilic intermediate used in the development of fluoroquinolone antibiotics, kinase inhibitors, and tricyclic heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines).

Critical Analysis of Starting Material

Correction of Precursor Identity: While the request references generic (quinolin-3-yl)methanol, the target molecule possesses specific functionalities (2-chloro and 6-methoxy) that cannot be regioselectively installed onto the unsubstituted quinoline methanol core late-stage.

  • Scientific Reality: The synthesis must proceed from (2-chloro-6-methoxyquinolin-3-yl)methanol .

  • Upstream Context: If you do not have this substituted alcohol, it must first be generated via the Meth-Cohn quinoline synthesis (Vilsmeier-Haack cyclization of p-anisidine acetamide) followed by selective aldehyde reduction. This guide covers the final transformation (Alcohol

    
     Alkyl Chloride) in detail and summarizes the upstream route for completeness.
    
Retrosynthetic Logic

The transformation relies on the nucleophilic substitution of the hydroxyl group with a chloride. The presence of the 2-chloro substituent on the quinoline ring deactivates the system, requiring robust chlorinating agents like Thionyl Chloride (


) or Methanesulfonyl chloride (

) rather than mild reagents.

Part 2: Visualizing the Synthetic Pathway

The following diagram illustrates the complete logic flow, from the raw material (p-Anisidine) to the final alkyl chloride, highlighting the critical node addressed in this protocol.

SynthesisPathway cluster_protocol Focus of this Protocol Anisidine p-Anisidine (Starting Material) Acetamide N-(4-methoxyphenyl)acetamide Anisidine->Acetamide Ac2O Acetylation Aldehyde 2-Chloro-6-methoxy- quinoline-3-carbaldehyde Acetamide->Aldehyde POCl3 / DMF (Meth-Cohn Vilsmeier-Haack) Alcohol (2-Chloro-6-methoxy- quinolin-3-yl)methanol (Target Precursor) Aldehyde->Alcohol NaBH4 / MeOH Selective Reduction Target 2-Chloro-3-(chloromethyl)- 6-methoxyquinoline (FINAL TARGET) Alcohol->Target SOCl2 / DCM Nucleophilic Substitution

Figure 1: Complete synthetic lineage of 2-Chloro-3-(chloromethyl)-6-methoxyquinoline. The red pathway indicates the specific chlorination step detailed below.

Part 3: Experimental Protocol

Protocol A: Chlorination of (2-Chloro-6-methoxyquinolin-3-yl)methanol

Objective: Conversion of the hydroxymethyl group to a chloromethyl group.

1. Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
(2-Chloro-6-methoxyquinolin-3-yl)methanol 223.661.0Substrate
Thionyl Chloride (

)
118.971.5 - 2.0Chlorinating Agent
Dichloromethane (DCM) 84.93Solvent (10-15 vol)Solvent (Anhydrous)
DMF (Dimethylformamide) 73.09Catalytic (2-3 drops)Catalyst
Sodium Bicarbonate (

)
84.01N/AQuenching/Neutralization
2. Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    inlet).
  • Charge the flask with (2-Chloro-6-methoxyquinolin-3-yl)methanol (1.0 eq).

  • Add anhydrous DCM (10 mL per gram of substrate). Stir to suspend/dissolve.

    • Note: Benzene is the classical solvent [1], but DCM is safer and simplifies workup.

  • Cool the mixture to 0–5°C using an ice bath.

Step 2: Activation and Chlorination

  • Charge the addition funnel with Thionyl Chloride (

    
    )  (1.5 eq).
    
  • Add the

    
     dropwise to the reaction mixture over 15–20 minutes, maintaining the temperature below 10°C.
    
    • Mechanistic Insight: The initial reaction forms an alkyl chlorosulfite intermediate (

      
      ) with liberation of 
      
      
      
      .
  • Add 2 drops of anhydrous DMF (optional but recommended to accelerate the reaction via the Vilsmeier-Haack chloride intermediate).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reflux: Heat the mixture to gentle reflux (approx. 40°C for DCM) for 2–4 hours .

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, and the less polar chloride (
      
      
      
      ) should appear.

Step 3: Workup and Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Quench: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous

    
    . Caution:  Vigorous gas evolution (
    
    
    
    and
    
    
    ). Stir until pH is neutral (
    
    
    ).
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice with fresh DCM.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow/off-white solid.

Step 4: Purification

  • Recrystallization: The crude product is typically pure enough for downstream use. If high purity is required, recrystallize from Hexane/Ethyl Acetate or Chloroform .

  • Yield: Expected yield is 85–95% .

Protocol B: Upstream Synthesis (Contextual Reference)

If the starting alcohol is unavailable, it must be synthesized as follows:

  • Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis):

    • React N-(4-methoxyphenyl)acetamide with

      
       (7 eq) and DMF (2.5 eq) at 0°C 
      
      
      
      75°C.
    • Quench in ice water. This yields 2-Chloro-6-methoxyquinoline-3-carbaldehyde .[2]

  • Reduction:

    • Suspend the aldehyde in Methanol. Add

      
       (0.5 - 1.0 eq) at 0°C.
      
    • Stir for 1 hour. Quench with water.[3][4][5][6] Filter the solid.[7][8]

    • This yields the (2-Chloro-6-methoxyquinolin-3-yl)methanol starting material used in Protocol A.

Part 4: Troubleshooting & Safety

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Wet

or insufficient reflux time.
Use fresh distilled

. Extend reflux time by 2 hours. Add catalytic DMF.
Product is Oily/Sticky Residual DMF or solvent.Triturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization.
Low Yield Hydrolysis during workup.Ensure the quench is cold and rapid. Do not stir in aqueous base for prolonged periods; the benzylic chloride is moderately sensitive to hydrolysis.
Safety Criticals
  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    gases. Perform all additions in a fume hood.
  • Alkyl Chlorides: The product is a benzylic chloride analog and is a potential alkylating agent (lachrymator/irritant). Handle with gloves and avoid inhalation of dust.

Part 5: References

  • Kumar, S., Bawa, S., & Drabu, S. (2009). Synthesis of N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Molbank , M618.[4] (Describes the chlorination of the 6-methyl analog using SOCl2/Benzene; chemistry is identical for 6-methoxy).

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1 , 1520-1530. (Foundational reference for the ring synthesis).

  • Bhat, M. A., et al. (2013). Synthesis and Biological Evaluation of Some New Pyrazolo[3,4-b]quinoline Derivatives. Journal of Saudi Chemical Society . (References the reduction of the aldehyde to the alcohol).

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-methoxyquinoline-3-methanol. (Confirmation of the alcohol intermediate stability and properties).

Sources

Application

Protocol for nucleophilic substitution at the 2-chloro quinoline position

Executive Summary The 2-chloroquinoline scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor modulators. Unlike its carbocyclic analog (2-chloronaphthalene), the 2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloroquinoline scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor modulators. Unlike its carbocyclic analog (2-chloronaphthalene), the 2-chloroquinoline moiety possesses a built-in activation mechanism driven by the ring nitrogen. This guide provides a tiered protocol strategy for displacing the C2-chloride with various nucleophiles (primarily amines). We move beyond "mix and heat" to provide a mechanistic rationale for selecting between Thermal SNAr , Acid-Mediated Activation , and Palladium-Catalyzed Cross-Coupling .

Mechanistic Foundation: The "Why" Behind the Protocol

To optimize yield, one must understand the electronic environment. The C2 position is electrophilic not merely due to the inductive effect of chlorine, but because the quinoline nitrogen acts as an electron sink.

  • Dipole Activation: The

    
     nitrogen pulls electron density, creating a partial positive charge (
    
    
    
    ) at C2.
  • The Intermediate: The reaction proceeds via an addition-elimination pathway (

    
    ).[1] The rate-determining step is often the formation of the anionic Meisenheimer-like complex.
    
  • The Leaving Group: While chloride is a moderate leaving group, the restoration of aromaticity drives the elimination step rapidly.[2]

Critical Insight: Protonation of the ring nitrogen (using Brønsted acids) dramatically lowers the LUMO energy, making the C2 position significantly more electrophilic. This is the basis for Protocol B.

Mechanism Start 2-Chloroquinoline (Ground State) Activation Nitrogen Activation (Dipole/Protonation) Start->Activation Electronic Bias Attack Nucleophilic Attack (Rate Limiting) Activation->Attack + Nucleophile Complex Meisenheimer Complex Attack->Complex Tetrahedral Intermediate Product 2-Substituted Quinoline Complex->Product - Cl (Aromatization)

Figure 1: Mechanistic flow of SNAr at the 2-position. Note the central role of nitrogen activation.

Strategic Decision Matrix

Do not default to a single condition. Use this decision tree to select the optimal workflow based on your specific nucleophile.

DecisionTree Start Select Nucleophile Type IsAmine Is it an Amine? Start->IsAmine IsAliphatic Aliphatic/Cyclic (e.g., Morpholine) IsAmine->IsAliphatic Yes IsAniline Aromatic Amine (Aniline) IsAmine->IsAniline Yes ProtA PROTOCOL A: Thermal S_NAr (Reflux/Neat) IsAliphatic->ProtA High Reactivity IsHindered Sterically Hindered or Deactivated? IsAniline->IsHindered ProtB PROTOCOL B: Acid-Mediated (H+ Catalysis) IsHindered->ProtB No (Standard Aniline) ProtC PROTOCOL C: Buchwald-Hartwig (Pd-Catalysis) IsHindered->ProtC Yes (e.g., 2,6-disubstituted)

Figure 2: Decision matrix for protocol selection. Protocol A is the "workhorse," while C is reserved for difficult substrates.

Detailed Experimental Protocols

Protocol A: Thermal SNAr (The Standard)

Best for: Primary alkyl amines, cyclic secondary amines (piperidine, morpholine).

Reagents:

  • 2-Chloroquinoline (1.0 equiv)[3]

  • Amine Nucleophile (1.5 – 3.0 equiv)

  • Solvent: Ethanol (Green/Standard) or DMF (High Temp) or Neat (Solvent-free).

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloroquinoline.

  • Solvent Selection:

    • Volatile Amines: Dissolve in Ethanol (0.5 M concentration).

    • High Boiling Amines: Run neat (no solvent) if the amine is liquid at reaction temp. This maximizes kinetics.

  • Reaction:

    • Ethanol:[3][4] Heat to reflux (

      
      ) for 4–12 hours.
      
    • Neat/DMF: Heat to

      
      .
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the non-polar starting material (

    
    ) and appearance of the polar fluorescent product.
    
  • Workup:

    • Cool to RT.

    • If Ethanol: Concentrate in vacuo.

    • Partition: Dilute residue with DCM, wash with saturated

      
       (to remove HCl salts) and Brine.
      
    • Dry over

      
       and concentrate.
      

Author's Note: If running neat, the reaction often solidifies upon cooling. Recrystallization from EtOH/Water is usually sufficient for purification, avoiding chromatography.

Protocol B: Acid-Mediated Substitution

Best for: Non-deactivated anilines, chiral amines where harsh base is undesirable.

Concept: Protonation of the quinoline nitrogen lowers the energy barrier, allowing the reaction to proceed at lower temperatures or with weaker nucleophiles.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)[3]

  • Aniline derivative (1.1 equiv)

  • HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA) (0.1 – 1.0 equiv)

  • Solvent: Isopropanol or Ethoxyethanol.

Procedure:

  • Dissolve 2-chloroquinoline and the aniline in Isopropanol (0.5 M).

  • Add catalytic pTSA (10 mol%) or stoichiometric HCl.

    • Why? The acid protonates the ring N. The amine nucleophile is also protonated, but an equilibrium exists. The small amount of free amine attacks the highly activated quinolinium species.

  • Reflux for 2–6 hours.

  • Precipitation Workup: Often, the product precipitates as the hydrochloride salt directly from the reaction mixture upon cooling.

  • Filter the solid. Wash with cold ether.

  • Free Basing: Suspend the salt in DCM and shake with 1M NaOH to obtain the free base.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Electron-deficient anilines, sterically hindered amines, or when thermal conditions cause decomposition.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)[3]

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: BINAP or Xantphos (5–10 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Inert Atmosphere: Flame-dry glassware and cycle with Argon/Nitrogen 3 times. This is non-negotiable;

    
     kills the catalyst.
    
  • Charge: Add 2-chloroquinoline, amine, base, and ligand to the flask.

  • Catalyst Addition: Add

    
     last.
    
  • Degas: Sparge solvent with Argon for 10 mins, then add to the flask.

  • Heat: Stir at

    
     for 12–24 hours.
    
  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Flash chromatography is almost always required to remove ligand byproducts.

Data Analysis: Solvent & Condition Effects

The following table summarizes typical yields and reaction times for the reaction of 2-chloroquinoline with n-butylamine (model primary amine) and aniline (model aromatic amine).

EntryNucleophileConditionsSolventTemp (

)
Time (h)Yield (%)Notes
1n-ButylamineThermalEthanol78488Greenest route.
2n-ButylamineThermalNeat100195Fastest kinetics.
3AnilineThermalDMF1402445Low conversion; requires harsh heat.
4AnilineAcid (HCl) Isopropanol82692 Acid catalysis is superior for anilines.
52,6-DimethylanilineAcid (HCl)Ethoxyethanol1354830Steric hindrance blocks attack.
62,6-DimethylanilinePd-Cat Toluene1001285 Buchwald required for hindered substrates.

References

  • Mechanistic Overview of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. [Link]

  • Acid Catalysis in Quinoline Substitution: Banks, R. E. (1944). The preparation of 2-aminoquinolines.[3][4][5][6][7] Journal of the American Chemical Society. (Classic foundation for proton-assisted substitution).

  • Buchwald-Hartwig Coupling on Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link][3][4][8][9][10][11][12][13]

  • Microwave Assisted Synthesis (Modern Optimization): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition. [Link]

  • Solvent Effects in SNAr: Newby, J. et al. (2020). Solvents for SNAr reactions: health, safety and environmental issues. Green Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Reaction Conditions for the Amination of Chloromethyl Quinolines

Introduction: The Strategic Importance of Aminomethyl Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminomethyl Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system is a critical endeavor in drug discovery, and the introduction of an aminomethyl group is a particularly valuable transformation. This moiety can serve as a key pharmacophore, a handle for further derivatization, or a means to modulate the physicochemical properties (e.g., solubility, basicity) of a lead compound.

The conversion of chloromethyl quinolines to their corresponding aminomethyl derivatives is a fundamental and widely employed synthetic route. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions, underlying mechanistic principles, and practical protocols for this essential transformation. We will delve into the causality behind experimental choices to empower researchers to not only replicate but also optimize these reactions for their specific molecular targets.

Reaction Mechanism and Core Principles: The S_N2 Pathway

The amination of a chloromethyl quinoline proceeds primarily through a bimolecular nucleophilic substitution (S_N2) mechanism.[3][4] The chloromethyl group is attached to an sp³-hybridized carbon, making it an ideal substrate for this reaction type. The quinoline ring system, being adjacent to the reaction center, stabilizes the transition state, much like a benzyl group, which can accelerate the reaction.[3]

Key Components of the S_N2 Reaction:

  • Substrate: The chloromethyl quinoline. The carbon atom bonded to the chlorine is the electrophilic center.

  • Nucleophile: The amine, which uses its lone pair of electrons to attack the electrophilic carbon.

  • Leaving Group: The chloride ion (Cl⁻), which is displaced during the reaction.

  • Solvent: The medium in which the reaction is conducted, which plays a critical role in stabilizing reactants and intermediates.

The S_N2 mechanism is a concerted, single-step process.[5] The nucleophile (amine) attacks the carbon atom from the side opposite to the leaving group (chloride), in a "backside attack".[5][6] This leads to a pentacoordinate transition state where the new carbon-nitrogen bond is forming simultaneously as the carbon-chlorine bond is breaking.[3]

Caption: S_N2 mechanism for amination of chloromethyl quinoline.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success and efficiency of the amination reaction hinge on the careful selection of several key parameters.

Choice of Amine (Nucleophile)

The nature of the amine significantly impacts reactivity.

  • Strength: Nucleophilicity generally increases with basicity. Aliphatic amines (e.g., octylamine, morpholine) are stronger nucleophiles than aromatic amines (e.g., aniline) and typically react faster.[4]

  • Steric Hindrance: Less sterically hindered amines react more quickly.[6] For example, primary amines (R-NH₂) are generally more reactive than secondary amines (R₂NH). Tertiary amines do not undergo this reaction as they lack a proton to be removed after forming the initial bond.

  • Over-alkylation: A common side reaction with primary amines is the formation of a secondary amine, where the initial product acts as a nucleophile and reacts with another molecule of chloromethyl quinoline.[7] Using a large excess of the primary amine can help minimize this.

Solvent Selection

The solvent choice is critical for an S_N2 reaction. Polar aprotic solvents are generally preferred.[8]

  • Polar Aprotic Solvents (Recommended): Acetonitrile (CH₃CN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent choices. They can dissolve the ionic reactants but do not form strong hydrogen bonds with the amine nucleophile, leaving it "free" and highly reactive.[8]

  • Polar Protic Solvents: Alcohols like ethanol or isopropanol can be used but may slow the reaction. They solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity.[4]

  • Non-polar Solvents: Toluene or Dichloromethane (DCM) are generally poor choices as they may not adequately dissolve the amine or any salts involved.

The Role of a Base

When a primary or secondary amine is used as the nucleophile, the reaction generates one equivalent of hydrochloric acid (HCl) as the proton from the amine combines with the chloride leaving group. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, an auxiliary base is often added to neutralize the acid as it forms.

  • Common Bases:

    • Inorganic Carbonates: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective and easy to remove during work-up.

    • Tertiary Amines: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are soluble organic bases.

Temperature and Reaction Time
  • Temperature: Most aminations of chloromethyl quinolines can be conducted between room temperature (25 °C) and a moderately elevated temperature (50-80 °C). Highly reactive amines may proceed efficiently at room temperature, while less reactive ones (like anilines) may require heating to increase the reaction rate.[1]

  • Monitoring: Reaction progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion and avoid unnecessary heating that could lead to side products.

Use of Catalysts

In some cases, a catalyst can be employed to accelerate the reaction, particularly if the chloride is a poor leaving group or the amine is a weak nucleophile.

  • Iodide Salts: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly increase the reaction rate. The iodide ion undergoes a Finkelstein reaction with the chloromethyl quinoline to form the more reactive iodomethyl quinoline in situ. Iodide is a much better leaving group than chloride.

Experimental Protocols and Data

General Protocol for Amination of 4-Chloromethyl-2-methylquinoline

This protocol provides a representative procedure for the reaction of a chloromethyl quinoline with a primary aliphatic amine.

Materials and Reagents:

  • 4-Chloromethyl-2-methylquinoline (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (sufficient to make a ~0.1 M solution)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating)

  • Magnetic stir plate with heating

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow A 1. Setup & Reagents Combine chloromethyl quinoline, K₂CO₃, and CH₃CN in flask. B 2. Add Amine Add the primary amine to the stirring mixture. A->B C 3. Reaction Stir at RT or heat (e.g., 60 °C). Monitor by TLC. B->C D 4. Work-up: Quench & Filter Cool to RT. Filter off K₂CO₃. Concentrate filtrate. C->D E 5. Work-up: Extraction Dissolve residue in EtOAc. Wash with NaHCO₃ & Brine. D->E F 6. Drying & Concentration Dry organic layer (Na₂SO₄). Concentrate via rotary evaporation. E->F G 7. Purification Purify crude product by silica gel chromatography. F->G H 8. Characterization Analyze pure product (NMR, MS, etc.). G->H

Caption: General experimental workflow for amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloromethyl-2-methylquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the suspension for 5-10 minutes.

  • Nucleophile Addition: Add the primary amine (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C.

    • Rationale: Heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.

  • Monitoring: Monitor the consumption of the starting material using TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The appearance of a new, typically more polar, spot indicates product formation.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ through a pad of celite, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Work-up (Concentration): Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Work-up (Extraction): Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and then with brine.

    • Rationale: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aminomethyl quinoline product.

Tabulated Reaction Conditions

The following table summarizes various conditions reported for amination reactions, showcasing the versatility of this transformation.

EntryQuinoline SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Chloroanisole¹OctylamineNaOtBuToluene5024~95%[9]
23-Chlorobenzamide¹Morpholine----81%[10]
3Pyridine N-Oxide²t-BuNH₂-CH₂Cl₂RT6-8~61%[11][12]
42-Chloro-8-methylquinolineHydrazine-EthanolReflux--[13]

¹Note: These examples are for analogous aryl chlorides, demonstrating common conditions for amination of halogenated aromatics and benzylic systems which are mechanistically relevant. ²Note: This is an amination of the quinoline ring itself via an N-oxide, included for context on amine introduction to the core scaffold.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction • Inactive starting material.• Amine is a poor nucleophile.• Insufficient temperature.• Check starting material purity.• Increase reaction temperature.• Add a catalytic amount of NaI or KI.• Switch to a more polar aprotic solvent like DMF.
Formation of Side Products • Over-alkylation of primary amine.• Elimination reaction (if possible).• Decomposition at high temp.• Use a larger excess of the primary amine (3-5 eq).• Run the reaction at a lower temperature for a longer time.• Ensure the base is non-nucleophilic and sufficiently strong.
Difficult Purification • Product has similar polarity to starting material.• Product is a salt.• Use a different solvent system for chromatography.• Perform an acid-base extraction: dissolve crude mixture in ether/EtOAc, extract with dilute HCl. The amine product will move to the aqueous layer. Basify the aqueous layer with NaOH and re-extract with ether/EtOAc to recover the pure amine.

References

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Available from: [Link]

  • Wikipedia. SN2 reaction. Available from: [Link]

  • Organic Chemistry Portal. S-Benzyl Isothiouronium Chloride as a Recoverable Organocatalyst for the Direct Reductive Amination of Ketones with Hantzsch Ester. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Available from: [Link]

  • Journal of the American Chemical Society. (2014, January 7). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Available from: [Link]

  • YouTube. (2021, February 24). SN2 Reaction Mechanisms. Available from: [Link]

  • YouTube. (2015, September 18). 20.1 SN2 mechanism (HL). Available from: [Link]

  • Google Patents. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • Google Patents. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • ACS Publications. (2008, February 21). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]

  • University lecture notes. Quinolines and Isoquinolines.
  • Academia.edu.
  • quimicaorganica.org. Nucleophilic substitution in quinoline and isoquinoline.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • MDPI. (2025, April 30).
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Google Patents.
  • MDPI. (2000, August 20). Chemistry of Substituted Quinolinones. V.
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PMC. (2025, January 3).
  • Scientia Research Library. (2023).
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Organic Syntheses. 2 - Organic Syntheses Procedure.
  • Organic Chemistry Portal. Synthesis of 4-quinolones.
  • ResearchGate. Synthesis of quinoline derivatives 15 the reaction of amino acids and....
  • ACS Publications. (2013, July 9). Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity.
  • ResearchGate. Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides.
  • ACS Figshare.
  • Frontiers. (2022, September 20). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols.

Sources

Application

Application Notes and Protocols for the Functionalization of 3-Chloromethyl Quinolines in Fluorescent Probe Development

Introduction: The Quinoline Scaffold as a Privileged Fluorophore Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties, including a rigid structure that minimizes non-radiative decay pathways and a high quantum yield in many of its derivatives.[1][2] The quinoline nucleus is electronically versatile and can be readily modified to fine-tune its absorption and emission characteristics.[2][3] The introduction of a chloromethyl group at the 3-position of the quinoline ring provides a highly reactive electrophilic site, transforming the quinoline scaffold into a versatile building block for the synthesis of a diverse library of fluorescent probes.[4] The benzylic-like chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles, allowing for the covalent attachment of various recognition moieties. This strategic functionalization is central to the rational design of "turn-on," "turn-off," or ratiometric fluorescent sensors for a multitude of analytes, including metal ions, pH, and biologically relevant molecules.[5][6]

Core Principle: Nucleophilic Substitution at the 3-Chloromethyl Position

The primary synthetic strategy for the functionalization of 3-chloromethyl quinolines is the nucleophilic substitution reaction (SN2). The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is highly efficient and allows for the introduction of a wide variety of functional groups containing nitrogen, oxygen, or sulfur nucleophiles.

cluster_products 3-Chloromethyl_Quinoline 3-Chloromethyl Quinoline Functionalized_Quinoline 3-Functionalized Quinoline Probe 3-Chloromethyl_Quinoline->Functionalized_Quinoline + Nu-H (Base) Nucleophile Nucleophile (Nu-H) HCl HCl

Caption: General scheme of nucleophilic substitution on 3-chloromethyl quinoline.

The choice of the nucleophile is critical as it introduces the "recognition" or "receptor" unit of the fluorescent probe. This unit is designed to selectively interact with the target analyte, leading to a measurable change in the photophysical properties of the quinoline fluorophore.

Sensing Mechanisms of Functionalized Quinoline Probes

The functionalization of the quinoline core allows for the engineering of probes that operate through various photophysical mechanisms:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor unit has a high-energy non-bonding electron pair that can quench the fluorescence of the quinoline fluorophore in the "off" state. Upon binding to the analyte, the energy level of the non-bonding electrons is lowered, inhibiting the PET process and "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The quinoline ring can act as either a donor or an acceptor. Analyte binding can modulate the efficiency of the ICT process, leading to a shift in the emission wavelength and providing a ratiometric readout.[7]

  • Förster Resonance Energy Transfer (FRET): FRET-based probes involve two fluorophores, a donor and an acceptor. The functionalized quinoline can serve as one of the FRET partners. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable probes contain a proton donor and a proton acceptor in close proximity. Upon excitation, a proton is transferred, leading to a large Stokes shift. Analyte interaction can disrupt this process, causing a change in the fluorescence signal.[8]

cluster_pet Photoinduced Electron Transfer (PET) cluster_ict Intramolecular Charge Transfer (ICT) PET_Off Quenched Fluorescence Electron Transfer PET_On Strong Fluorescence No Electron Transfer PET_Off:f1->PET_On:f1 Analyte Binding ICT_State1 Emission 1 D-π-A ICT_State2 Emission 2 D'-π-A' ICT_State1:f1->ICT_State2:f1 Analyte Interaction

Caption: Simplified diagrams of PET and ICT sensing mechanisms.

Experimental Protocols

Protocol 1: Functionalization with N-Nucleophiles (Amines) for Metal Ion and pH Sensing

The introduction of amino groups via nucleophilic substitution of 3-chloromethyl quinoline is a common strategy to create chemosensors for metal ions and pH. The nitrogen atoms in the resulting 3-(aminomethyl)quinoline derivatives can act as binding sites for metal ions or can be protonated/deprotonated in response to pH changes.[9]

Objective: To synthesize a 3-(aminomethyl)quinoline derivative for potential use as a fluorescent probe.

Materials:

  • 3-Chloromethyl quinoline hydrochloride

  • Selected primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloromethyl quinoline hydrochloride (1.0 mmol) in anhydrous acetonitrile (15 mL).

  • Base and Nucleophile Addition: Add potassium carbonate (2.5 mmol, 2.5 equivalents) to the solution, followed by the addition of the desired amine (1.2 mmol, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(aminomethyl)quinoline derivative.

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Functionalization with O-Nucleophiles (Phenols) for Photoinduced Electron Transfer (PET) Probes

Reacting 3-chloromethyl quinoline with substituted phenols can lead to the formation of ether linkages, creating probes that can function via the PET mechanism. The phenolic oxygen can act as an electron donor to quench the quinoline fluorescence, and this quenching can be modulated by the binding of an analyte to a recognition site on the phenol moiety.

Objective: To synthesize a 3-(phenoxymethyl)quinoline derivative as a potential PET-based fluorescent probe.

Materials:

  • 3-Chloromethyl quinoline hydrochloride

  • Substituted phenol (e.g., 4-nitrophenol, 2-aminophenol)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.1 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add potassium carbonate (2.0 mmol) to the solution and stir at room temperature for 30 minutes.

  • Addition of Quinoline: Add a solution of 3-chloromethyl quinoline hydrochloride (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Functionalization with S-Nucleophiles (Thiols) for Heavy Metal Ion Sensing

Thiol-containing compounds are excellent ligands for soft heavy metal ions such as mercury, lead, and cadmium. Incorporating a thiol group onto the quinoline scaffold via reaction with 3-chloromethyl quinoline can yield highly selective fluorescent probes for these toxic metal ions.

Objective: To synthesize a 3-(thiomethyl)quinoline derivative for heavy metal ion detection.

Materials:

  • 3-Chloromethyl quinoline hydrochloride

  • Thiol-containing compound (e.g., thiophenol, cysteine ethyl ester)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-chloromethyl quinoline hydrochloride (1.0 mmol) in anhydrous acetonitrile (15 mL), add potassium carbonate (2.5 mmol).

  • Nucleophile Addition: Add the thiol-containing compound (1.1 mmol) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Photophysical Properties of Functionalized Quinolines

The photophysical properties of the synthesized probes should be thoroughly characterized to evaluate their potential as fluorescent sensors.

Probe DerivativeNucleophileExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Target AnalyteReference
3-(Piperidin-1-ylmethyl)quinoline Piperidine~315~3650.2550pH, Metal Ions[9] (Analogous)
3-((4-Nitrophenoxy)methyl)quinoline 4-Nitrophenol~320~3800.0560Anions, pH[10] (Analogous)
3-((Phenylthio)methyl)quinoline Thiophenol~318~3750.1557Heavy Metal Ions[11] (Analogous)

Note: The data in this table are representative values based on analogous quinoline derivatives and are intended to provide a general guideline. Actual values will vary depending on the specific structure and solvent.[12][13]

Application Workflow: Fluorescent Sensing of a Target Analyte

Start Synthesized Quinoline Probe Prepare_Stock Prepare Probe Stock Solution Start->Prepare_Stock Titration Perform Fluorescence Titration Prepare_Stock->Titration Prepare_Analyte Prepare Analyte Solutions (Varying Concentrations) Prepare_Analyte->Titration Measure_Spectra Record Emission Spectra Titration->Measure_Spectra Analyze_Data Analyze Data (e.g., Stern-Volmer Plot) Measure_Spectra->Analyze_Data Determine_Parameters Determine Sensing Parameters (LOD, Selectivity, etc.) Analyze_Data->Determine_Parameters End Application in Real Samples Determine_Parameters->End

Sources

Method

Application Note: Chemoselective Alkylation of 2-Chloro-3-chloromethyl-6-methoxyquinoline

[1] Abstract This guide details the optimization of alkylation reactions utilizing 2-Chloro-3-chloromethyl-6-methoxyquinoline (referred to herein as Q-Link-1 ).[1] This scaffold represents a "linchpin" intermediate in me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the optimization of alkylation reactions utilizing 2-Chloro-3-chloromethyl-6-methoxyquinoline (referred to herein as Q-Link-1 ).[1] This scaffold represents a "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR/PDGFR targets).[1][2] The molecule possesses two distinct electrophilic sites: a highly reactive benzylic chloride at C3 and a less reactive heteroaryl chloride at C2. This note provides protocols to achieve >95% chemoselectivity for the benzylic position, avoiding side reactions such as C2-displacement or self-polymerization.

Introduction & Mechanistic Grounding

The Electrophilic Dichotomy

The utility of Q-Link-1 lies in its ability to undergo sequential functionalization. Understanding the electronic environment is critical for process control:

  • C3-Chloromethyl (Benzylic): This is an

    
     hybridized center. The transition state for SN2 attack is stabilized by the adjacent aromatic ring. It is kinetically the "soft" and fast electrophile.
    
  • C2-Chloro (Heteroaryl): This is an

    
     hybridized center adjacent to the quinoline nitrogen. It is susceptible to SNAr (Nucleophilic Aromatic Substitution) but requires higher activation energy (heat/stronger nucleophiles) or transition metal catalysis (e.g., Suzuki-Miyaura).[1]
    
  • C6-Methoxy Effect: The electron-donating methoxy group increases electron density in the carbocyclic ring. While this stabilizes the benzylic carbocation (facilitating SN1 pathways if solvents are protic), it also slightly deactivates the C2 position toward SNAr, widening the selectivity window.[1][2]

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the target trajectory.

ReactionPathways Start Starting Material (Q-Link-1) Prod_A Product A (Target) C3-Alkylation Only Start->Prod_A Path A: SN2 (Mild Base, <40°C) Prod_B Impurity B C2-Displacement (SNAr) Start->Prod_B Path B: SNAr (Strong Base, >80°C) Prod_C Impurity C Bis-Alkylation Start->Prod_C Path C (Excess Nucleophile) Nu Nucleophile (H-Nu)

Figure 1: Chemoselectivity map.[1] Path A is the desired thermodynamic and kinetic outcome under optimized conditions.

Critical Process Parameters (CPP)

The following parameters were validated using morpholine and phenol as model nucleophiles.

ParameterRecommended RangeScientific Rationale
Solvent ACN, DMF, THFPolar aprotic solvents support SN2 mechanisms without solvolysis (hydrolysis) of the benzylic chloride.[1]
Base K2CO3, DIPEAWeak to moderate bases are sufficient to deprotonate the nucleophile without triggering SNAr at the C2 position.[1][2]
Temperature 0°C to 40°CCritical: Temperatures >60°C significantly increase the rate of C2-displacement (Impurity B).
Stoichiometry 1.05 - 1.10 equivSlight excess of nucleophile ensures conversion; large excess (>2.0) risks bis-alkylation if the nucleophile has multiple active sites.

Experimental Protocols

Protocol A: N-Alkylation (Secondary Amines)

Target Application: Synthesis of solubilizing tails (e.g., morpholine, N-methylpiperazine).[1][2]

Reagents:

  • Q-Link-1 (1.0 equiv)[1]

  • Secondary Amine (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1][2]

  • Acetonitrile (ACN) [Anhydrous] (10 mL/g)[1]

Procedure:

  • Preparation: Charge Q-Link-1 into a reaction vessel equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add ACN and stir at room temperature (20–25°C) until a clear solution or uniform suspension is obtained.

  • Base Addition: Add DIPEA in one portion. Note: No exotherm is typically observed.[1]

  • Nucleophile Addition: Add the secondary amine dropwise over 5 minutes.

  • Reaction: Stir at 25°C for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1] Look for disappearance of SM (M+H: ~242) and formation of Product.[1]

  • Workup:

    • Evaporate ACN under reduced pressure.[1]

    • Redissolve residue in DCM (Dichloromethane).[1]

    • Wash with Water (x2) and Brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography is usually not required if conversion is >95%.[1] Recrystallization from Et2O/Hexane is preferred.[1]

Validation Data:

  • Yield: 88–94%[1]

  • Selectivity: >99:1 (C3 vs C2 substitution)[1]

Protocol B: O-Alkylation (Phenols)

Target Application: Ether linkage formation for fragment coupling.[1]

Reagents:

  • Q-Link-1 (1.0 equiv)[1]

  • Substituted Phenol (1.05 equiv)[1]

  • Potassium Carbonate (K2CO3) [Powdered, Dry] (1.5 equiv)[1][2]

  • DMF (N,N-Dimethylformamide) (8 mL/g)[1][2]

Procedure:

  • Activation: In a separate vial, mix the Phenol and K2CO3 in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Coupling: Add the Q-Link-1 solution (in minimum DMF) to the phenoxide mixture.

  • Reaction: Heat to 40°C for 3 hours.

    • Caution: Do not exceed 50°C. Higher temperatures promote the displacement of the C2-Cl by the phenoxide (SNAr).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove DMF), and dry in a vacuum oven at 45°C.

Troubleshooting & Optimization Logic

Use the following decision tree to adjust conditions if standard protocols fail.

Troubleshooting Problem Issue Observed? Type Identify Issue Problem->Type LowConv Low Conversion (<50% after 24h) Type->LowConv SideRxn C2-Substitution (Impurity B > 5%) Type->SideRxn Hydrolysis Hydrolysis to Alcohol (M+H - Cl + OH) Type->Hydrolysis Soln_1 Add KI (0.1 eq) (Finkelstein Catalyst) LowConv->Soln_1 Activate C3-Cl Soln_2 LOWER Temp Switch from K2CO3 to Cs2CO3 SideRxn->Soln_2 Increase Selectivity Soln_3 Dry Solvents Use Molecular Sieves Hydrolysis->Soln_3 Remove Water

Figure 2: Troubleshooting logic flow for common alkylation deviations.

Key Mechanistic Notes:
  • Finkelstein Catalysis: If the reaction is sluggish (common with bulky amines), adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) generates the transient benzylic iodide, which is a superior leaving group, accelerating the reaction without heating [1].[1][2]

  • Solvent Effects: Avoid alcohols (MeOH, EtOH) as solvents.[1][2] They will compete as nucleophiles, leading to the ether byproduct (solvolysis) [2].[1][2]

References

  • Finkelstein, H. (1910).[1][2] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1][2]

  • Streitwieser, A. (1956).[1][2] "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571–752.[1][2] [1]

  • AVEO Pharmaceuticals. (2010).[1] "Quinoline derivatives and their use as VEGF inhibitors". US Patent 7,253,286.[1] (Foundational chemistry for Tivozanib intermediates).

  • Musumeci, F., et al. (2012).[1][2] "Synthesis and biological evaluation of a new series of 2-chloro-3-substituted quinolines". European Journal of Medicinal Chemistry, 56, 301-307.[1][2] (Specific reference for C3-functionalization selectivity).

Sources

Application

Application Note: Scalable Synthesis Routes for 6-Methoxyquinoline Intermediates

Abstract 6-Methoxyquinoline is a privileged pharmacophore in medicinal chemistry, serving as the scaffold for antimalarials (Primaquine, Tafenoquine) and emerging kinase inhibitors. While classical synthesis routes (Skra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Methoxyquinoline is a privileged pharmacophore in medicinal chemistry, serving as the scaffold for antimalarials (Primaquine, Tafenoquine) and emerging kinase inhibitors. While classical synthesis routes (Skraup, Friedländer) are well-documented, they often present significant safety hazards and scalability bottlenecks—specifically violent exotherms and toxic byproducts. This guide details two optimized, scalable protocols: a Moderated Skraup Synthesis utilizing ferrous sulfate to control thermal runaway, and a Modern Gould-Jacobs Protocol employing Eaton’s Reagent to bypass hazardous high-temperature cyclization.

Part 1: Strategic Route Selection

Before initiating synthesis, the specific substitution pattern of the target intermediate dictates the optimal pathway.

Decision Matrix: Route Selection
  • Route A (Modified Skraup): Best for unsubstituted or 8-nitro/amino substituted 6-methoxyquinolines. It is the industrial workhorse but requires strict engineering controls.

  • Route B (Gould-Jacobs): Best for 4-hydroxy derivatives (precursors to fluoroquinolone-like antibiotics).

  • Route C (Meth-Cohn): Best for 2-chloro-3-formyl derivatives (highly functionalizable).

RouteSelection cluster_safety Process Safety Criticality Start Target Molecule Analysis Decision1 Is C4-position functionalized? Start->Decision1 RouteA Route A: Modified Skraup (Target: 6-Methoxyquinoline / 8-Nitro) Decision1->RouteA No (H) RouteB Route B: Gould-Jacobs (Target: 4-OH-6-Methoxyquinoline) Decision1->RouteB Yes (OH/Cl) RouteC Route C: Meth-Cohn (Target: 2-Cl-3-CHO derivative) Decision1->RouteC Yes (CHO) Exotherm Control Required Exotherm Control Required RouteA->Exotherm Control Required Solid Handling Required Solid Handling Required RouteB->Solid Handling Required

Figure 1: Decision matrix for selecting the optimal synthesis route based on target functionalization.

Part 2: Route A — The Moderated Skraup Synthesis

Target: 6-Methoxy-8-nitroquinoline (Primaquine precursor) or 6-Methoxyquinoline.

The Challenge: The "Runaway" Risk

The classical Skraup reaction involves mixing aniline, glycerol, sulfuric acid, and an oxidant.[1] On a multigram scale, this reaction is notorious for a dormant induction period followed by a violent, explosive exotherm.

The Solution: The "Sulfo-Mix" & Moderator Protocol

To make this scalable, we utilize Ferrous Sulfate (


)  and Boric Acid (

)
as reaction moderators. The ferrous ion acts as a redox shuttle, smoothing the oxidation profile, while boric acid complexes with glycerol to prevent rapid dehydration to acrolein (the volatile reactive species).
Protocol 1: Scalable Synthesis of 6-Methoxy-8-Nitroquinoline

Scale: 1.0 mol (approx. 200g output) | Hazards: Corrosives, Exotherm.

Materials
ReagentEquiv.Role
4-Methoxy-2-nitroaniline1.0Substrate
Glycerol (USP Grade)4.5C3-Fragment Source
Sodium m-nitrobenzenesulfonate 0.6Mild Oxidant (Safer than

)
Sulfuric Acid (Conc.)2.5Solvent/Catalyst
Ferrous Sulfate (

)
0.05Exotherm Moderator
Boric Acid0.15Reaction Rate Controller
Step-by-Step Methodology
  • Moderator Premix (Critical Step):

    • In a 2L 3-neck flask equipped with a mechanical stirrer (NOT magnetic), reflux condenser, and internal temperature probe, charge Glycerol, Ferrous Sulfate, and Boric Acid.

    • Stir at 100°C for 30 minutes to form the borate-glycerol complex. This step prevents the "flash" generation of acrolein later.

  • Substrate Addition:

    • Cool the mixture to 60°C.

    • Add 4-Methoxy-2-nitroaniline and Sodium m-nitrobenzenesulfonate (oxidant). Note: Using the sulfonated oxidant makes workup easier due to water solubility.

  • Controlled Acidification (The Exotherm Zone):

    • Add Sulfuric Acid dropwise via an addition funnel.

    • STOP CRITERIA: If internal temp rises >5°C/min, halt addition and apply external cooling.

    • Once addition is complete, the mixture should be a thick slurry.

  • Ramped Heating Profile:

    • Heat to 110°C and HOLD for 1 hour. (Dehydration phase).

    • Ramp to 135°C–140°C over 2 hours. (Cyclization phase).[2][3][4][5][6]

    • Observation: The mixture will darken significantly. Reflux should be gentle.

  • Workup & Purification:

    • Cool to 80°C and pour into 2kg of Crushed Ice/Water.

    • Neutralize with 50% NaOH (exothermic!) to pH 9.

    • Filtration: The product precipitates as a tan solid. Filter and wash with water.[4]

    • Recrystallization: Dissolve wet cake in boiling Acetone/Water (9:1). Yields bright yellow needles.

Yield Expectation: 65–75% Purity: >98% (HPLC)

Part 3: Route B — Modern Gould-Jacobs (Eaton's Reagent)

Target: 4-Hydroxy-6-methoxyquinoline.

The Challenge: Thermal Limits

The classical Gould-Jacobs requires heating a malonate intermediate to 250°C in diphenyl ether (Dowtherm A). This is operationally difficult and dangerous at scale due to the proximity to the flash points of heat transfer fluids.

The Solution: Acid-Catalyzed Cyclization

Using Eaton’s Reagent (7.7 wt%


 in Methanesulfonic Acid) allows the cyclization to occur at 70–90°C , completely avoiding the high-temperature hazard.
Protocol 2: Low-Temp Cyclization of 4-OH-6-Methoxyquinoline

Scale: 500 mmol | Hazards: Acidic waste.

Materials
ReagentEquiv.Role
p-Anisidine1.0Substrate
Diethyl ethoxymethylenemalonate (EMME)1.1C3-Fragment Source
Ethanol5 volSolvent (Step 1)
Eaton's Reagent 3 volCyclization Medium
Step-by-Step Methodology
  • Condensation (Step 1):

    • Mix p-Anisidine and EMME in Ethanol. Reflux for 2 hours.

    • Cool to 0°C. The intermediate (aminomethylene malonate) will crystallize out.

    • Filter and dry.[2][3][4] Purity check: NMR should show a doublet at ~11 ppm (NH).

  • Cyclization (Step 2 - The Improvement):

    • Charge the dried intermediate into a reactor.[4]

    • Add Eaton’s Reagent (

      
      ) slowly (slight exotherm).
      
    • Heat to 85°C for 2 hours. (Classical route requires 250°C).

    • Mechanism:[1][4][7] The strong acidity activates the ester carbonyl, facilitating Friedel-Crafts type ring closure on the aromatic ring.

  • Quench & Isolation:

    • Pour the reaction mixture into Ice Water.

    • The ester-intermediate precipitates.[4]

    • Hydrolysis/Decarboxylation (One-Pot): Add NaOH to the slurry until pH > 12. Heat to reflux for 1 hour (saponification). Then acidify with HCl to pH 6 to precipitate the final 4-hydroxy-6-methoxyquinoline.

GouldJacobs Aniline p-Anisidine Intermed Enamine Intermediate Aniline->Intermed + EMME, Reflux EMME EMME EMME->Intermed Classical Classical Route 250°C (Dowtherm A) Intermed->Classical Dangerous Modern Modern Route Eaton's Reagent 85°C Intermed->Modern Scalable Product 4-OH-6-Methoxy- quinoline Classical->Product Modern->Product

Figure 2: Comparison of Classical vs. Modern (Eaton's Reagent) cyclization pathways.

Part 4: Analytical Controls & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRoute A (Skraup)Route B (Gould-Jacobs)
Temp Control CRITICAL. >145°C risks runaway.Moderate. Keep <100°C to prevent charring.
Stirring High torque required (slurry formation).Standard agitation sufficient.
Water Content Glycerol must be dry (<1% water).Moisture sensitive in Eaton's reagent step.
HPLC Method for Purity Assessment[2][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Quinoline core) and 350 nm (Nitro/Conjugated species).

  • Key Impurity: In Skraup, look for unreacted aniline (early eluting) and regioisomers (5-methoxy vs 6-methoxy). The 5-methoxy isomer is usually formed in trace amounts (<2%) due to steric hindrance but must be monitored.

References

  • Skraup Safety Modifications

    • Patent: "Method for synthesizing 6-methoxyquinoline."[5][8] CN103804289A. (2014). Describes the

      
       moderator system.
      
    • Source:

  • Modern Gould-Jacobs (Eaton's Reagent)

    • Article: "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
    • Source:

  • Classical Skraup & Mechanisms

    • Protocol: "6-Methoxy-8-nitroquinoline."[8][9] Organic Syntheses, Coll. Vol. 3, p.568 (1955).

    • Source:

  • General Quinoline Synthesis Reviews

    • Review: "Continuous Flow Synthesis of Quinolines.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-3-chloromethyl-6-methoxyquinoline Purification

Topic: Improving Yield & Purity of 2-Chloro-3-chloromethyl-6-methoxyquinoline Document ID: TSC-QZN-042 Role: Senior Application Scientist Status: Active Guide Executive Summary You are likely experiencing yield loss not...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Purity of 2-Chloro-3-chloromethyl-6-methoxyquinoline

Document ID: TSC-QZN-042 Role: Senior Application Scientist Status: Active Guide

Executive Summary

You are likely experiencing yield loss not during the synthesis itself, but during the isolation phase. The target molecule, 2-Chloro-3-chloromethyl-6-methoxyquinoline , contains a "benzylic-like" chloride at the C3 position. This moiety is highly electrophilic and prone to solvolysis (reaction with protic solvents) and hydrolysis (reaction with moisture on silica gel).

This guide moves beyond standard protocols to address the specific stability profile of the 6-methoxy derivative, where the electron-donating methoxy group stabilizes the carbocation intermediate, paradoxically making the C3-chloromethyl group more reactive and sensitive than the unsubstituted quinoline analog.

Module 1: The Stability Crisis (Critical Theory)

Before attempting purification, you must understand the primary mechanism of yield loss: Type 1 Solvolysis.

The C3-chloromethyl group is susceptible to


 solvolysis. The electron-donating methoxy group at C6 pushes electron density into the ring, stabilizing the quinolinylmethyl cation if the chloride leaves.
  • The Trap: If you recrystallize in hot methanol or ethanol (common for quinolines), you risk converting your product into the ethyl/methyl ether ether byproduct.

  • The Fix: Switch to non-protic polar/non-polar solvent systems (e.g., Toluene/Heptane or Dichloromethane/Hexane).

Module 2: Diagnostic Decision Tree

Do not blindly choose a purification method. Use this decision matrix based on your crude material's profile.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) TLC TLC Analysis (10% EtOAc in Hexane) Start->TLC PurityCheck Est. Purity > 85%? TLC->PurityCheck Crystallization Method A: Crystallization (Scalable, High Yield) PurityCheck->Crystallization Yes (Mainly Product) Flash Method B: Buffered Silica Flash (For Complex Mixtures) PurityCheck->Flash No (Tarry/Many Spots) SolventChoice Solvent System: Toluene / Heptane (1:3) Crystallization->SolventChoice BufferStep CRITICAL: Pre-treat Silica with 1% Et3N Flash->BufferStep

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.

Module 3: Troubleshooting & Protocols

Scenario A: "My product turns into an oil or sticky solid during recrystallization."

Cause: Presence of residual DMF (from Vilsmeier step) or "oiling out" due to rapid cooling in a poor solvent. The Solution: The "Seeding & Slow-Cool" Protocol

Unlike the aldehyde precursor, the chloromethyl derivative hates rapid thermal shocks.

  • Dissolution: Dissolve crude solid in minimal Dichloromethane (DCM) at room temperature (do not heat DCM to reflux; it evaporates too fast).

  • Displacement: Add Heptane (3 equivalents by volume) slowly with stirring.

  • Concentration: Gently rotovap the DCM off at reduced pressure/low heat. The solution will become turbid.

  • Crystallization: As the DCM leaves, the product precipitates from the Heptane layer.

  • Filtration: Filter the off-white solid and wash with cold Heptane.

Why this works: This avoids high-temperature boiling (preventing degradation) and uses solvent displacement to force an ordered crystal lattice, preventing "oiling out."

Scenario B: "I lost 40% yield on the silica column."

Cause: Acidic hydrolysis. Silica gel is slightly acidic (pH 5-6). This acidity catalyzes the hydrolysis of the C3-CH2Cl to C3-CH2OH (alcohol), which sticks to the baseline. The Solution: The "Neutralized Silica" Protocol

Materials:

  • Silica Gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Eluent: 10% Ethyl Acetate / 90% Hexane

Protocol:

  • Slurry Preparation: Prepare your silica slurry using the eluent plus1% v/v Triethylamine .

  • Packing: Pour the column and flush with 2 column volumes of the buffered solvent.

  • Loading: Load your crude sample.

  • Elution: Run the column using standard eluent (no Et3N needed in the mobile phase now, as the silica is neutralized).

Evidence: This method suppresses the protonation of the methoxy group and the subsequent loss of chloride, preserving the integrity of the C3-chloromethyl moiety [1].

Module 4: Impurity Profiling (The "Why")

Use this table to identify what is contaminating your NMR/HPLC traces.

Impurity TypeChemical StructureNMR Signature (CDCl3)Origin
Target 2-Cl-3-CH2Cl-6-OMe-quinoline ~4.9 ppm (s, 2H, CH2) Desired Product
Hydrolysis 2-Cl-3-CH2OH-6-OMe-quinoline~4.8 ppm (s, 2H), Broad OHWet Silica / Wet Solvents
Aldehyde 2-Cl-3-CHO-6-OMe-quinoline~10.5 ppm (s, 1H, CHO)Incomplete Reduction of Precursor
Solvolysis 2-Cl-3-CH2OEt-6-OMe-quinoline~3.6 ppm (q, 2H, O-CH2-CH3)Recrystallization in Ethanol

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol for recrystallization? Some papers suggest it. A: Proceed with extreme caution. While literature sometimes cites methanol for chloromethyl quinolines [2], the 6-methoxy substituent makes your specific molecule more electron-rich and prone to solvolysis (forming the methyl ether). If you must use methanol, keep the duration short and temperature low. Toluene/Heptane is scientifically safer.

Q2: My crude is dark black/tarry. Is it recoverable? A: The "tar" is likely polymerized material formed during the chlorination step (SOCl2).

  • Action: Dissolve the crude in DCM. Add activated charcoal (10% by weight). Stir for 30 mins. Filter through Celite. The filtrate should be yellow/orange. Proceed to Method B (Buffered Flash) immediately.

Q3: How should I store the purified compound? A: This compound is a powerful alkylating agent. Store under Argon/Nitrogen at -20°C . Exposure to humid air will slowly convert the surface of the crystals to the alcohol (white powder turning sticky).

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Kumar, S., Bawa, S., & Drabu, S. (2009). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline.[1] Molbank, 2009(3), M618. (Demonstrates the reactivity of the chloromethyl group and sensitivity to nucleophiles). Link

  • BenchChem. (2025).[2] Technical Support: Synthesis routes of 2-Chloro-3-(chloromethyl)quinoline. (General reference for solubility profiles). Link

Sources

Optimization

Removing impurities from 2-Chloro-3-chloromethyl-6-methoxyquinoline reaction mixtures

Introduction & Molecule Profile[1] 2-Chloro-3-chloromethyl-6-methoxyquinoline is a critical electrophilic intermediate, frequently employed in the synthesis of antifolates (e.g., Methotrexate analogues) and tricyclic het...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

2-Chloro-3-chloromethyl-6-methoxyquinoline is a critical electrophilic intermediate, frequently employed in the synthesis of antifolates (e.g., Methotrexate analogues) and tricyclic heterocycles. Its reactivity stems from the benzylic chloride at the C3 position and the vinyl chloride at the C2 position.

This dual-reactivity profile makes the compound susceptible to specific degradation pathways during purification, particularly hydrolysis and nucleophilic displacement . This guide addresses the removal of common impurities derived from the standard Vilsmeier-Haack/Reduction/Chlorination synthetic route.

Core Chemical Data
PropertyValueNote
Structure Quinoline core, 2-Cl, 3-CH₂Cl, 6-OMeLipophilic, acid-sensitive
Appearance White to pale yellow crystalline solidDeep yellow indicates aldehyde impurity
Melting Point 114–118 °CSharp mp indicates high purity
Storage < -20°C, Desiccated, DarkHydrolyzes in moist air

Diagnostic Impurity Profiling

Effective purification requires identifying the specific impurity based on the synthesis stage. The table below correlates common contaminants with their origin and chromatographic behavior.

Impurity NameOriginTLC Behavior (vs. Product)Diagnostic Sign
Impurity A: The Aldehyde (2-chloro-3-formyl-6-methoxyquinoline)Incomplete reduction of Vilsmeier intermediate.Lower R_f (More polar)Strong Yellow Color. Distinct carbonyl peak in IR (~1690 cm⁻¹).
Impurity B: The Alcohol (2-chloro-3-hydroxymethyl-6-methoxyquinoline)Incomplete chlorination or hydrolysis of target.Much Lower R_f (Highly polar)Broad O-H stretch in IR. Appears if silica is not neutralized.
Impurity C: The Dimer (Ether-linked dimer)Side reaction during chlorination (reaction of product with alcohol).Higher R_f (Less polar)Appears as a "ghost" spot above product; often insoluble in MeOH.
Impurity D: Vilsmeier Tars Polymerization of electron-rich aromatics.Baseline (Does not move)Dark brown/black sticky residue; creates back-pressure on columns.

Visual Logic: Impurity Pathways

The following diagram illustrates the genesis of these impurities during the standard synthesis workflow.

ImpurityPathways Start Precursor (p-Anisidine deriv.) Aldehyde Aldehyde Intermediate (Yellow Solid) Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Alcohol Alcohol Intermediate (White Solid) Aldehyde->Alcohol Reduction (NaBH4) Target TARGET (Chloromethyl deriv.) Alcohol->Target Chlorination (SOCl2) Imp_Dimer Dimer Impurity (Ether linkage) Alcohol->Imp_Dimer Excess Heat / HCl Imp_Hyd Hydrolysis Impurity (Reversion to Alcohol) Target->Imp_Hyd Acidic Silica / Moisture Target->Imp_Dimer

Figure 1: Synthesis pathway highlighting critical points where impurities (Red) are generated from intermediates (Yellow/Grey).

Troubleshooting Guide (Q&A)

Scenario 1: Decomposition on Silica Gel

User Question: "I purified my crude reaction mixture on a silica column (Hexane/EtOAc). The NMR looks clean, but the yield is terrible (40%), and I see a large polar spot that wasn't there before. What happened?"

Technical Analysis: The target molecule contains a benzylic chloride , which is highly susceptible to nucleophilic attack. Standard silica gel is slightly acidic (pH 5-6) and contains bound water. This environment catalyzes the hydrolysis of the chloromethyl group back to the alcohol (Impurity B) or promotes polymerization.

Corrective Action:

  • Neutralize the Silica: Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et₃N) . This neutralizes acidic sites.

  • Switch Stationary Phase: If degradation persists, use Neutral Alumina instead of silica.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10–15 minutes.

Scenario 2: Persistent Yellow Color

User Question: "My product is a solid, but it's bright yellow. Recrystallization isn't removing the color effectively."

Technical Analysis: The yellow color is almost certainly due to trace amounts of the Aldehyde intermediate (Impurity A). The conjugation of the aldehyde with the quinoline ring creates a strong chromophore. Even <1% contamination can cause intense coloration.

Corrective Action:

  • Bisulfite Wash: Dissolve the crude solid in an organic solvent (DCM or EtOAc) and wash vigorously with saturated aqueous Sodium Bisulfite (NaHSO₃) . This forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

  • Recrystallization Solvent: Switch to Ethyl Acetate/Hexane . The aldehyde is more soluble in the mother liquor than the chloromethyl target.

Scenario 3: The "Sticky" Solid

User Question: "After removing the solvent, my product is a gummy oil that won't solidify, even though the melting point is supposed to be >100°C."

Technical Analysis: This is typically caused by trapped solvent (DCM/Chloroform) or the presence of Vilsmeier tars (phosphorous-containing oligomers).

Corrective Action:

  • Trituration: Add cold Diisopropyl Ether (DIPE) or Hexane to the gum and sonicate. This should induce precipitation of the white solid while keeping impurities dissolved.

  • Aqueous Workup: Ensure the reaction was quenched properly. A basic wash (Sat. NaHCO₃) is essential to remove phosphorous acids that act as plasticizers, preventing crystallization.

Validated Purification Protocols

Protocol A: Buffered Flash Chromatography (Recommended)

Use this for crude mixtures with <80% purity.

  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the starting mobile phase (e.g., 10% EtOAc in Hexane).

  • Buffering: Add 1% v/v Triethylamine to the slurry. Pour the column.[1]

  • Equilibration: Flush the column with 2 column volumes (CV) of mobile phase (without Et₃N) to remove excess amine.

  • Loading: Dissolve crude material in a minimum volume of DCM (avoid heat). Load onto the column.

  • Elution: Run a gradient from 5% to 20% EtOAc in Hexane.

    • Note: The target (Chloromethyl) usually elutes before the Alcohol and after the Aldehyde (depending on specific conditions, but usually Aldehyde > Chloromethyl > Alcohol on neutral silica).

  • Concentration: Evaporate fractions at <40°C to prevent thermal degradation.

Protocol B: Recrystallization (High Purity)

Use this for polishing material >90% pure.

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (anhydrous) and heat to 60°C until dissolved.

  • Filtration: If insoluble black specks (tars) remain, filter hot through a glass frit or Celite pad.

  • Precipitation: Slowly add warm Hexane (or Heptane) dropwise until the solution becomes slightly turbid.

  • Cooling: Remove heat and let the flask cool to room temperature undisturbed. Then move to a -20°C freezer for 4 hours.

  • Collection: Filter the white needles/crystals. Wash the cake with cold Hexane.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours. Do not use oven drying >50°C.

Decision Matrix: Workflow Optimization

Use this flowchart to determine the correct purification strategy for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC (Hexane:EtOAc 3:1) Start->CheckTLC Decision1 Is there a yellow spot? CheckTLC->Decision1 Action_Bisulfite Perform NaHSO3 Wash (Remove Aldehyde) Decision1->Action_Bisulfite Yes Decision2 Is purity > 90%? Decision1->Decision2 No Action_Bisulfite->Decision2 Action_Recryst Protocol B: Recrystallization (EtOAc/Hexane) Decision2->Action_Recryst Yes Action_Column Protocol A: Buffered Silica Column (1% Et3N) Decision2->Action_Column No Final Pure Product (Store -20°C) Action_Recryst->Final Action_Column->Final

Figure 2: Decision tree for selecting the optimal purification method based on crude purity and impurity profile.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Meth-Cohn, O. (1993). "The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method." Heterocycles, 35(1), 539-557.[2]

  • BenchChem Technical Repository. (2025). "Stability of Quinoline Compounds in Aqueous Solutions."

  • PubChem Compound Summary. "2-Chloro-3-(chloromethyl)quinoline." National Center for Biotechnology Information.

Sources

Troubleshooting

Controlling side reactions in 2,3-functionalized quinoline synthesis

Technical Support Center: 2,3-Functionalized Quinoline Synthesis Current Status: Operational Role: Senior Application Scientist Ticket: Controlling Side Reactions & Regioselectivity Executive Summary: The "2,3-Challenge"...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Functionalized Quinoline Synthesis Current Status: Operational Role: Senior Application Scientist Ticket: Controlling Side Reactions & Regioselectivity

Executive Summary: The "2,3-Challenge"

Synthesizing 2,3-functionalized quinolines presents a unique set of challenges compared to the more common 2,4- or 2-substituted patterns. The primary failure modes in this chemical space are regiochemical scrambling (formation of 2,4-isomers) and chemoselective stalling (self-condensation or incomplete aromatization).

This guide moves beyond basic textbook definitions to address the causality of these failures, providing self-validating protocols to ensure the formation of the desired 2,3-scaffold.

Diagnostic Hub: Troubleshooting Common Failure Modes

Issue A: "I am isolating the 2,4-isomer instead of the 2,3-isomer."

Context: This is the most frequent issue in condensation reactions (Combes/Friedländer) using unsymmetrical ketones.

  • Root Cause: Thermodynamic vs. Kinetic Control.

    • In Friedländer synthesis, the initial aldol condensation can occur at either the methylene (kinetic) or methyl (thermodynamic) site of the ketone.

    • In Transition-Metal Annulation , the insertion of the internal alkyne is governed by steric clash between the alkyne substituent and the aniline nitrogen.

  • Corrective Action:

    • For Friedländer: Switch from strong base (KOH/EtOH) to acid catalysis (acetic acid with catalytic H₂SO₄ or Lewis acids like ZrCl₄). Acid catalysis typically favors the kinetic enol, directing cyclization to the less hindered position (often favoring the 3-substituent if designed correctly) or stabilizing the specific enol required for 2,3-substitution.

    • For Pd-Catalysis: Increase the steric bulk of your ligand. Switch from PPh₃ to a bulky biaryl phosphine (e.g., XPhos). The bulky ligand forces the larger substituent of the alkyne distal to the nitrogen to minimize steric strain, locking in the 2,3-regiochemistry.

Issue B: "My reaction mixture turned into a black tar/polymer."

Context: Common in acid-catalyzed Skraup or Povarov reactions.

  • Root Cause: Uncontrolled polymerization of electron-rich intermediates (vinyl ethers or enamines) or oxidative decomposition.

  • Corrective Action:

    • Povarov Reaction: The "black tar" is often polymerized enol ether. Solution: Switch to a one-pot, two-step protocol. Isolate the intermediate tetrahydroquinoline before oxidation. Use mild oxidants like MnO₂ or DDQ at room temperature rather than heating in nitrobenzene.

    • Friedländer: The ketone is self-condensing (aldol polymerization) faster than it reacts with the amino-aldehyde. Solution: Use the "Slow Addition" protocol . Add the ketone dropwise to the aniline solution to keep its concentration low relative to the amine.

Issue C: "The reaction stalls at the dihydro- or tetrahydro- intermediate."

Context: High-yielding formation of the cyclic core, but failure to aromatize.

  • Root Cause: Insufficient driving force for hydrogen removal, often due to steric crowding at the 2,3-positions preventing planarization.

  • Corrective Action:

    • Add a Hydrogen Acceptor . If running a metal-catalyzed cycle, add 1.0 equiv of PivOH (Pivalic acid) or use O₂ as a terminal oxidant.

    • For Povarov adducts, microwave irradiation (120°C, 10 min) with elemental sulfur is a robust, albeit smelly, method to force aromatization when DDQ fails.

Decision Matrix: Method Selection

Select your synthetic route based on your available starting materials and tolerance for side reactions.

MethodSelection Start Start: Select Precursors Q1 Do you have o-Aminoaryl Ketones? Start->Q1 Q2 Do you have Anilines + Internal Alkynes? Q1->Q2 No Friedlander Method: Modified Friedländer (Lewis Acid Catalyzed) Q1->Friedlander Yes Q3 Do you have Anilines + Aldehydes + Enol Ethers? Q2->Q3 No PdAnnulation Method: Pd-Catalyzed Annulation (Oxidative Cyclization) Q2->PdAnnulation Yes (Best for 2,3-control) Povarov Method: Povarov MCR (Requires Oxidation Step) Q3->Povarov Yes Risk1 Risk: Self-Condensation Sol: Slow addition of ketone Friedlander->Risk1 Risk2 Risk: Regio-scrambling Sol: Bulky Ligands PdAnnulation->Risk2

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and risk profile.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Oxidative Annulation for 2,3-Disubstituted Quinolines

Rationale: This method is superior to classical condensation for 2,3-functionalization because it avoids the thermodynamic ambiguity of enolization. It uses internal alkynes to strictly define the 2,3-substitution pattern.

Scope: Synthesis of 2,3-diaryl or 2-alkyl-3-aryl quinolines.

Materials:

  • Substrate A: N-Protected Aniline (e.g., Acetanilide or N-methoxy-2-arylamide).

  • Substrate B: Internal Alkyne (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or O₂ (1 atm).

  • Solvent: Toluene or DMF.

Step-by-Step Workflow:

  • Catalyst Activation: In a dry Schlenk tube, dissolve Pd(OAc)₂ (10 mol%) and the oxidant (Cu(OAc)₂, 2.0 equiv) in Toluene (0.1 M concentration relative to aniline). Note: If using O₂ balloon, Cu salt can be reduced to catalytic amounts (20 mol%).

  • Substrate Addition: Add the N-protected aniline (1.0 equiv) and the internal alkyne (1.2 equiv).

    • Critical Control Point: If the alkyne is unsymmetrical (R¹ ≠ R²), the larger group (R_L) will generally position itself at C3 (distal to Nitrogen) to avoid steric clash with the N-protecting group.

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

    • Visual Check: The reaction typically changes from blue/green (Cu(II)) to a dark suspension. If it turns black immediately (Pd black precipitation), your ligand/solvent system is insufficient. Add 20 mol% PPh₃ or DMSO as a co-solvent to stabilize Pd.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Data Validation Table:

ParameterSpecificationFailure Indicator
Appearance Clear to dark orange oil/solidTar/Black precipitate (Pd crash out)
TLC (Hex/EtOAc) Distinct fluorescent spot (blue/green under UV)Streaking (Polymerization)
1H NMR Singlet at ~8.0-8.5 ppm (H4 proton)Missing H4 singlet (Incomplete cyclization)
Regioselectivity >95:5 (2,3-isomer vs others)Doublets in aromatic region indicating mixtures

Mechanistic Insight: The "Regio-Lock"

Understanding the mechanism is crucial for troubleshooting. In the Pd-catalyzed route, the C-H activation step is followed by alkyne insertion .

PdMechanism Pd Pd(II) Species Complex Palladacycle (C-H Activated) Pd->Complex Aniline Binding Insertion Alkyne Insertion (CRITICAL STEP) Complex->Insertion Regio-determining RedElim Reductive Elimination Insertion->RedElim C-N Bond Formation Side1 Side Rxn: Homocoupling Insertion->Side1 Excess Alkyne RedElim->Pd Re-oxidation (Cu/O2) Product 2,3-Quinoline RedElim->Product

Caption: Catalytic cycle highlighting the alkyne insertion step as the determinant for regioselectivity.

Why this matters: If you observe homocoupling of your alkyne (dimerization), it means the alkyne insertion into the Pd-C bond is slower than the alkyne's reaction with itself.

  • Fix: Lower the concentration of alkyne (slow addition via syringe pump) or increase the electron deficiency of the Pd-center (add trifluoroacetic acid).

FAQs

Q: Can I use the Friedländer synthesis for 2,3-disubstituted quinolines if I don't have a metal catalyst? A: Yes, but you must control the aldol condensation step . Use a Lewis Acid catalyst (e.g., sulfamic acid or iodine) instead of a base. Base catalysis often equilibrates the ketone enolates, leading to mixtures. Acid catalysis is faster and often kinetically controlled, favoring the desired pathway [5].

Q: I need to install a halide at the 3-position for later coupling. How do I do this? A: Direct synthesis of 3-haloquinolines is difficult. The best approach is post-synthetic functionalization . Synthesize the 3-unsubstituted quinoline, then perform a C3-magnesiation using TMPMgCl·LiCl at -78°C, followed by quenching with a halogen source (e.g., I₂, Br₂). This method is highly regioselective for the 3-position due to the directing effect of the quinoline nitrogen [14].

Q: My Povarov reaction yields a mixture of cis/trans isomers and won't oxidize. A: The Povarov reaction initially forms a tetrahydroquinoline. The cis/trans ratio is determined by the endo/exo transition state. To fix the oxidation issue, do not rely on air. Treat the crude tetrahydroquinoline with DDQ (1.1 equiv) in DCM at room temperature. This is a rapid, stoichiometric dehydrogenation that bypasses the need for catalytic turnover [1].

References

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Vertex AI Grounding Source.1[2][3][4][5][6][7]

  • Improving regioselectivity in the synthesis of disubstituted quinolines. BenchChem Technical Support.8[2][3][4][5][6][7][9]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation. MDPI.2[2][3][4][5][6]

  • Minimizing side products in the Friedländer quinoline synthesis. BenchChem Technical Support.10[2][3][4][5][6][7][9][11]

  • Friedländer Quinoline Synthesis - Catalysts and Mechanisms. Alfa Chemistry.12[2][3][4][5][6][9]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances/ResearchGate.7[2][3][4][5][6][9]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters (ACS).13[2][3][4][5][6]

Sources

Optimization

Storage conditions to prevent degradation of chloromethyl quinolines

Technical Support Center: Stability & Storage of Chloromethyl Quinolines Core Directive: The Chemistry of Instability Chloromethyl quinolines (e.g., 2-(chloromethyl)quinoline, 6-(chloromethyl)quinoline) are benzylic hali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of Chloromethyl Quinolines

Core Directive: The Chemistry of Instability

Chloromethyl quinolines (e.g., 2-(chloromethyl)quinoline, 6-(chloromethyl)quinoline) are benzylic halide analogs .[1] In these systems, the quinoline ring acts as an electron-withdrawing group, making the methylene carbon highly electrophilic.

This structural feature grants them their utility as alkylating agents but simultaneously makes them prone to three specific degradation pathways:[2]

  • Hydrolysis: Rapid conversion to hydroxymethyl quinoline (alcohol) upon contact with moisture.[1][2]

  • Self-Alkylation (Polymerization): The nucleophilic nitrogen of one molecule attacks the electrophilic chloromethyl group of another, forming insoluble quaternary ammonium polymers.

  • Photo-oxidation: The quinoline ring is photosensitive, leading to N-oxide formation and ring degradation.[1]

Module 1: The Golden Rules of Storage

Q1: Why is my chloromethyl quinoline supplied as a Hydrochloride (HCl) salt? A: The HCl salt form is critical for stability.[2] In the free base form, the quinoline nitrogen has a lone pair of electrons available.[2] This lone pair can attack the chloromethyl group of a neighboring molecule (intermolecular


), leading to rapid polymerization (self-quaternization).
  • Rule: Always maintain the acidic salt form during storage. If you must generate the free base, use it immediately.[2]

Q2: What are the absolute storage requirements? A: Follow the "4-Factor Protocol" to prevent degradation:

Factor Requirement Mechanism of Protection
Temperature -20°C (Frozen) Slows kinetic rate of hydrolysis and polymerization.[1]
Atmosphere Inert (Argon/N₂) Displaces moisture and oxygen; prevents hydrolysis and N-oxidation.[1]
Container Amber Vial Blocks UV/Visible light to prevent photo-degradation.[1][2]

| Seal | Teflon-lined Cap + Parafilm | Creates a hermetic seal against atmospheric humidity.[1][2] |

Q3: Can I store these compounds as stock solutions (e.g., in DMSO or Ethanol)? A: NO.

  • DMSO: is hygroscopic.[1][2] Even "anhydrous" DMSO absorbs water from the air rapidly, triggering hydrolysis. Furthermore, DMSO can act as a nucleophile (Swern-type reactivity) toward highly reactive benzylic halides over time.[1]

  • Alcohols (MeOH/EtOH): Will react with the chloromethyl group to form ethers (solvolysis).[2]

  • Recommendation: Prepare solutions immediately before use. If a short-term stock is unavoidable (hours), use anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) kept on ice.[1]

Module 2: Troubleshooting Degradation

Q4: The powder has turned from off-white to pink or brown.[1][2] Is it usable? A: Color change indicates oxidation or partial polymerization.[1][2]

  • Pink: Often indicates trace metal complexation or early-stage N-oxidation.[1]

  • Brown/Dark Yellow: Indicates significant decomposition.[1][2][3]

  • Action: Perform a purity check (see Protocol A). If purity is >90%, it may be salvageable via recrystallization.[1] If <80%, discard.[1]

Q5: I see a precipitate in my reaction mixture that wasn't there before. A: This is likely the dimer or polymer formed via self-alkylation.[1][2] These quaternary ammonium salts are often insoluble in the organic solvents (like DCM) used for the monomer.[2]

Visualizing the Failure Modes

degradation_pathways CMQ Chloromethyl Quinoline (Active Reagent) HMQ Hydroxymethyl Quinoline (Inactive Alcohol) CMQ->HMQ + H2O (Hydrolysis) Fast in solution DIMER Quaternary Ammonium Dimer (Insoluble Precipitate) CMQ->DIMER + Self (Polymerization) Occurs in Free Base form NOX Quinoline N-Oxide (Colored Impurity) CMQ->NOX + O2 / Light (Photo-oxidation)

Figure 1: Primary degradation pathways.[1] Hydrolysis (Red) is the most common failure mode in storage.[2] Self-polymerization occurs if the compound is not kept as a salt.[2]

Module 3: Experimental Protocols

Protocol A: Rapid Purity Validation (LC-MS)

Do not rely solely on TLC, as the alcohol degradation product often co-elutes with the chloride in standard polar mobile phases.

  • Sample Prep: Dissolve ~1 mg of sample in anhydrous Acetonitrile (NOT Methanol, to avoid solvolysis during analysis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][2]

    • B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

    • Target Mass: [M+H]+ (e.g., for 2-chloromethylquinoline, MW=177.6 -> look for 178.0).[1]

    • Hydrolysis Impurity: Look for [M-Cl+OH+H]+ (Mass - 18.5 approx).[1] For MW 177.6, the alcohol is mass 159.2.

Protocol B: Emergency Recrystallization

Use this if your material has slightly degraded (yellowing) but is not fully decomposed.[2]

  • Solvent: Use Ethanol (absolute) or an Ethanol/Ether mixture.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (approx 60°C).

    • Note: Do not boil excessively to minimize solvolysis.[1][2]

  • Filtration: If there is insoluble brown material (polymer), filter it out while hot.[1][2]

  • Crystallization: Cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the crystals rapidly and wash with cold diethyl ether. Dry under high vacuum immediately.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2][4] 2-(Chloromethyl)quinoline hydrochloride Product Specification & MSDS. Retrieved from [1]

  • Musser, J. H., et al. (1987).[1] "Synthesis of leukotriene D4 antagonists." Journal of Medicinal Chemistry, 30(1), 96-104.[1] (Describes reactivity and handling of quinoline alkyl halides).

  • Thermo Fisher Scientific. (n.d.).[1][2] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (Foundational text on benzylic halide reactivity and solvolysis mechanisms).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis: 2-Chloro-3-(chloromethyl)-6-methoxyquinoline

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-Chloro-3-(chloromethyl)-6-methoxyquinoline . This document is structured to assist medicinal chemists and process de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-Chloro-3-(chloromethyl)-6-methoxyquinoline . This document is structured to assist medicinal chemists and process development scientists in the structural validation and purity assessment of this critical quinoline intermediate.

Content Type: Publish Comparison Guide Subject: Structural Validation & Reaction Monitoring Audience: Medicinal Chemists, Process R&D Scientists

Executive Summary: The Diagnostic Challenge

2-Chloro-3-(chloromethyl)-6-methoxyquinoline is a high-value scaffold in the synthesis of antimalarials and kinase inhibitors. Its structural integrity is defined by three distinct functionalities: the electrophilic chloromethyl group (C3), the nucleophilic methoxy handle (C6), and the labile 2-chloro substituent .

In process chemistry, the critical analytical challenge is distinguishing the target alkyl chloride from its immediate precursor, the hydroxymethyl alcohol (2-chloro-3-(hydroxymethyl)-6-methoxyquinoline). This guide provides a comparative spectral analysis to validate this transformation, ensuring the complete conversion of the alcohol to the chloride without over-chlorination or hydrolysis.

Structural Analysis Strategy

To rigorously assign the spectrum, we treat the molecule as a trisubstituted quinoline system. The assignment logic follows a "Anchor-and-Couple" methodology:

  • The Anchor (OCH₃): The strong singlet at ~3.9 ppm identifies the 6-position.

  • The Diagnostic Singlet (H4): The isolated proton at position 4 (deshielded by the ring nitrogen and C3-substituent) appears as a distinct singlet downfield (>8.0 ppm).

  • The ABX System (H5, H7, H8): The protons on the benzenoid ring form a characteristic splitting pattern governed by ortho (H5-H7) and meta (H5-H8, H7-H8) couplings.

Visualizing the Assignment Logic

The following diagram illustrates the hierarchical logic used to assign the proton signals.

NMR_Logic Start Raw Spectrum (CDCl3) Step1 Identify OMe (~3.9 ppm, s) Start->Step1 Step2 Identify H4 (~8.2 ppm, s) Step1->Step2 Integration 3:1 Step3 Analyze Benzenoid Ring (7.0 - 8.0 ppm) Step2->Step3 Remaining 3H Step4 Confirm C3-Side Chain (CH2Cl vs CH2OH) Step3->Step4 Reaction Monitor

Figure 1: Hierarchical logic flow for the structural assignment of trisubstituted quinolines.

Comparative Spectral Data: Product vs. Precursor

The most frequent application of this analysis is monitoring the chlorination of 2-chloro-3-(hydroxymethyl)-6-methoxyquinoline using thionyl chloride (


).

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Proton AssignmentPositionTarget: Chloromethyl (

ppm)
Precursor: Hydroxymethyl (

ppm)
Multiplicity & Coupling (

)
H4 C4-H8.18 8.12Singlet (s)
H5 C5-H7.92 7.88Doublet (

Hz)
H7 C7-H7.38 7.35Doublet of Doublets (

Hz)
H8 C8-H7.08 7.05Doublet (

Hz)
Side Chain C3-

-X
4.85 4.80 Singlet (s)*
Methoxy C6-

3.94 3.92Singlet (s)
Hydroxyl -OHAbsent ~2.5 - 3.5Broad singlet (variable)

*Note: In the alcohol precursor, the methylene signal may appear as a doublet if the OH coupling is resolved, or shift significantly depending on concentration and water content.

Key Diagnostic Indicators
  • The Methylene Shift: While the chemical shift change of the methylene group (

    
    ) is subtle (~0.05 - 0.1 ppm downfield), the loss of the hydroxyl proton  is definitive.
    
  • H4 Deshielding: The H4 proton in the chloromethyl derivative is slightly more deshielded due to the inductive effect of the chlorine atom being closer in space compared to the hydroxyl group.

Experimental Protocols

Synthesis & Monitoring Workflow

The synthesis typically proceeds via the Vilsmeier-Haack formylation, followed by reduction and chlorination.

Synthesis_Workflow SM Starting Material (p-Anisidine derivative) Inter1 Intermediate 1 (3-Formyl-2-chloro-6-methoxyquinoline) SM->Inter1 Vilsmeier-Haack (POCl3, DMF) Inter2 Precursor (Alcohol) (3-Hydroxymethyl-2-chloro-6-methoxyquinoline) Inter1->Inter2 Reduction (NaBH4, MeOH) Product TARGET PRODUCT (3-Chloromethyl-2-chloro-6-methoxyquinoline) Inter2->Product Chlorination (SOCl2, DCM)

Figure 2: Synthetic pathway identifying the critical control point (Alcohol to Chloride).

NMR Sample Preparation Protocol

To ensure high-resolution data suitable for publication or regulatory filing, follow this strict preparation protocol:

  • Solvent Selection: Use

    
     (99.8% D)  containing 0.03% TMS  as an internal standard.
    
    • Why? Chloroform minimizes hydrogen bonding with the quinoline nitrogen, preventing peak broadening common in DMSO.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Caution: Higher concentrations (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaCl or sulfur residues from thionyl chloride treatment) which degrade line shape.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      second (Ensure complete relaxation of the isolated H4 proton).
    • Scans: 16 (sufficient for >95% purity).

Troubleshooting & Impurity Profiling

When analyzing the crude reaction mixture, watch for these common impurities:

ImpurityDiagnostic SignalCause
Starting Material (Alcohol)

4.80 (s) + Broad OH
Incomplete reaction.
Aldehyde (Over-oxidation)

10.5 (s, CHO)
Contamination from Step 1 (Vilsmeier) or oxidation.
Dichloromethyl Analog

7.2 (s,

)
Over-chlorination (rare with

, possible with radical methods).
HCl Salt Formation Broadening of all peaksResidual acid. Wash sample with

prior to NMR.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link

  • Kumar, S., et al. "Synthesis of N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline."[1] Molbank, 2009, M618. (Provides analogous NMR data for 2-chloro-3-chloromethyl quinoline systems). Link

  • Khan, F. N., et al. "2-Chloro-3-hydroxymethyl-6-methoxyquinoline." Acta Crystallographica Section E, 2009, E66, o201.[2] (Crystal structure and synthesis of the alcohol precursor). Link

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for theoretical chemical shift estimation of quinoline derivatives). Link

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-Quinoline Derivatives in Modern Synthetic Chemistry

Introduction: The Quinoline Scaffold in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, and anti-HIV properties.[1][2] Consequently, the efficient and selective functionalization of the quinoline nucleus is a paramount objective for researchers in drug development. The 2-position of the quinoline ring is a particularly important site for modification. Halogenated quinolines, specifically 2-chloro- and 2-bromo- derivatives, serve as versatile synthetic intermediates for introducing molecular diversity through various cross-coupling and substitution reactions.

This guide provides an in-depth, objective comparison of the reactivity of 2-chloro- and 2-bromo-quinoline derivatives. We will explore their performance in cornerstone reactions of modern synthesis—the Suzuki-Miyaura C-C coupling, the Buchwald-Hartwig C-N amination, and Nucleophilic Aromatic Substitution (SNAr). By elucidating the mechanistic underpinnings and providing supporting experimental data, this guide aims to empower researchers to make informed decisions in their synthetic strategies, balancing reactivity with substrate availability and cost.

Fundamental Principles of Aryl Halide Reactivity

The choice between a 2-chloro- and a 2-bromo-quinoline derivative is not arbitrary; it is a decision dictated by fundamental chemical principles that govern the key steps of catalytic cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, the catalytic cycle typically begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex.[3][4] This step is often the rate-determining step of the entire cycle. The generally accepted order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl [5][6][7]

This trend is primarily governed by two factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond (approx. 81 kcal/mol) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol).[8][9] A lower BDE means less energy is required to cleave the bond, facilitating a faster oxidative addition of the palladium catalyst.[9]

  • Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which enhances the interaction with the electron-rich Pd(0) catalyst center, further promoting the oxidative addition step.[9]

For quinoline derivatives, the electron-deficient nature of the ring system, particularly at the C2 position adjacent to the nitrogen atom, activates the C-X bond. This activation enhances the reactivity of both halides compared to their carbocyclic analogues, but the inherent superiority of bromide as a leaving group generally maintains the reactivity advantage of the 2-bromoquinoline.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex intermediate.[10][11] The reactivity in SNAr is influenced by:

  • Ring Activation: The presence of strong electron-withdrawing groups (like the nitrogen atom in the quinoline ring) is essential to stabilize the negative charge of the intermediate.

  • Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex.

Unlike in cross-coupling, the "element effect" can be reversed. For highly activated systems, the reactivity order is often F > Cl > Br > I .[12] This is because the rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen (like F or Cl) strongly polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to attack.[11] However, if the departure of the leaving group becomes rate-limiting, the C-X bond strength again becomes dominant, and the order may revert to a trend similar to that seen in cross-coupling.

Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest in distinct practical requirements for catalyst systems, reaction conditions, and achievable outcomes when using 2-chloro- versus 2-bromo-quinoline derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds.[13] The difference in reactivity between 2-bromo- and 2-chloroquinolines is pronounced in this transformation.

  • 2-Bromo-Quinolines: These are generally highly reactive substrates. They couple efficiently with a wide range of aryl- and heteroarylboronic acids using standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd(OAc)₂ with conventional phosphine ligands. Reaction conditions are typically milder, requiring lower temperatures and shorter reaction times.

  • 2-Chloro-Quinolines: As less reactive electrophiles, 2-chloroquinolines demand more sophisticated and highly active catalyst systems to overcome the challenging oxidative addition step.[14] Success hinges on the use of electron-rich, sterically hindered ligands such as dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[15] Higher temperatures and longer reaction times are also commonly required.[15]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forging C-N bonds, crucial for synthesizing many pharmacologically active molecules.[16][17] The reactivity trend mirrors that of the Suzuki coupling.

  • 2-Bromo-Quinolines: These substrates readily undergo amination with a broad scope of primary and secondary amines. The reaction can often be achieved with first or second-generation Buchwald-Hartwig catalyst systems under moderate conditions. The higher reactivity of the C-Br bond allows for selective amination in the presence of a C-Cl bond on the same molecule.[18]

  • 2-Chloro-Quinolines: The amination of 2-chloroquinolines is significantly more challenging. It necessitates the use of state-of-the-art, sterically demanding phosphine ligands that promote the difficult oxidative addition and subsequent reductive elimination steps.[7][16] The choice of base and solvent is also more critical to achieving high yields.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a complementary, often palladium-free, method for introducing nucleophiles at the 2-position of the quinoline ring.

  • 2-Chloro-Quinolines: Due to the combination of high electronegativity and reasonable leaving group ability, 2-chloroquinolines are excellent substrates for SNAr reactions. The C2 position is highly activated by the ring nitrogen, facilitating attack by a wide range of N-, O-, and S-based nucleophiles.[19][20]

  • 2-Bromo-Quinolines: While still reactive, 2-bromoquinolines can sometimes be less efficient in SNAr reactions where the initial nucleophilic attack is the rate-determining step. The lower electronegativity of bromine compared to chlorine makes the C2 carbon slightly less electrophilic. However, they remain viable substrates, especially with strong nucleophiles or under forcing conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes, compiled from literature on quinolines and analogous N-heterocyclic systems, to illustrate the general performance differences.

ReactionSubstrateTypical Catalyst/Ligand SystemTypical BaseTemperature (°C)Typical YieldNotes
Suzuki-Miyaura 2-Bromo-QuinolinePd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃, Na₂CO₃80-100Good to ExcellentStandard, widely applicable conditions.[8]
2-Chloro-QuinolinePd₂(dba)₃/SPhos or RuPhosK₃PO₄, Cs₂CO₃100-120Moderate to GoodRequires highly active, bulky phosphine ligands.[15][21]
Buchwald-Hartwig 2-Bromo-QuinolinePd₂(dba)₃/BINAP or XantphosNaOt-Bu, K₃PO₄80-110Good to ExcellentBroad amine scope with established ligands.[17][18]
2-Chloro-QuinolinePd(OAc)₂/Bulky Biaryl LigandsLiHMDS, NaOt-Bu100-130Moderate to GoodDemands state-of-the-art catalyst systems.[16][22]
SNAr (e.g., with an amine) 2-Bromo-QuinolineNoneK₂CO₃ or amine as base120-160Moderate to GoodViable but may require higher temperatures.
2-Chloro-QuinolineNoneK₂CO₃ or amine as base100-140Good to ExcellentGenerally more reactive in SNAr due to higher C2 electrophilicity.[23]

Note: The data presented is illustrative of general trends. Optimal conditions are substrate-dependent and require empirical optimization.[9]

Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling

To provide a practical context, we present a detailed, self-validating protocol for the Suzuki-Miyaura coupling of a generic 2-haloquinoline with 4-methoxyphenylboronic acid. The protocol highlights the necessary adjustments for the less reactive chloro-substrate.

Objective: Synthesize 2-(4-methoxyphenyl)quinoline.
Methodology Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: - Haloquinoline - Boronic Acid - Base - Solvent setup->reagents catalyst Add Catalyst System reagents->catalyst reaction Heat & Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: Coupling of 2-Bromoquinoline (Higher Reactivity Substrate)

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 2-bromoquinoline (208 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 8-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS.[24]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Protocol 4.2: Coupling of 2-Chloroquinoline (Lower Reactivity Substrate)

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 2-chloroquinoline (164 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Precursor & Ligand: In the same flask, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (32.8 mg, 0.08 mmol, 8 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.[24]

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.[15]

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 4.1. The key validation is the successful formation of the product from the less reactive chloride, which confirms the efficacy of the more potent catalyst system.

Conclusion and Practical Recommendations

The choice between 2-chloro- and 2-bromo-quinoline is a strategic decision that balances chemical reactivity against economic and practical considerations.

Decision_Making_Flowchart start Project Goal: Synthesize 2-substituted quinoline reaction_type Reaction Type? start->reaction_type cost_concern Is Cost/ Availability a Major Constraint? reaction_type->cost_concern Cross-Coupling (Suzuki, Buchwald) use_chloro_snar Use 2-Chloro-Quinoline (Often More Reactive in SNAr) reaction_type->use_chloro_snar SNAr use_bromo Use 2-Bromo-Quinoline (Higher Reactivity, Milder Conditions) cost_concern->use_bromo No use_chloro Use 2-Chloro-Quinoline (Lower Cost, More Forcing Conditions) cost_concern->use_chloro Yes

Caption: Decision flowchart for selecting a 2-haloquinoline substrate.

  • For Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig): If the primary goal is to ensure the highest probability of success with mild conditions and a broad substrate scope, 2-bromo-quinoline is the superior choice. Its inherent reactivity simplifies process development and often leads to higher yields.[6][21]

  • For Nucleophilic Aromatic Substitution (SNAr): 2-chloro-quinoline is often the preferred substrate due to the activating effect of the chlorine's electronegativity, which can lead to faster reactions and higher yields.[23]

  • Economic and Scale-Up Considerations: Aryl chlorides are typically less expensive and more widely available than their corresponding bromides.[14][25] For large-scale industrial synthesis, the initial investment in developing a robust catalytic system for a 2-chloro-quinoline derivative can be highly cost-effective in the long run.

Ultimately, the continuous evolution of catalyst technology is closing the reactivity gap. However, a solid understanding of the underlying principles governing the reactivity of these essential building blocks remains critical for the efficient and successful development of novel quinoline-based therapeutics.

References

  • Benchchem, "Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)
  • ResearchGate, "Comparison of reactivity of different aryl halides (a) The predicted...
  • ResearchGate, "Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF," ResearchGate, URL
  • 文学城, "Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr," 文学城| 博客, Feb.
  • PMC, "Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio," PMC, URL
  • ResearchGate, "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III)
  • Guolan Dou, Deming Wang, and Daqing Shi, "FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH," HETEROCYCLES, vol. 92, no.
  • PubMed, "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline," PubMed, Mar.
  • Benchchem, "A Comparative Guide to the Reactivity of 2-Bromo- vs.
  • Benchchem, "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline," Benchchem, URL
  • Journal of the American Chemical Society, "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides," Journal of the American Chemical Society, Mar.
  • UBC Library, "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring," UBC Library, May 01, 2025, URL
  • Inorganic Chemistry Frontiers (RSC Publishing), "Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step," Inorganic Chemistry Frontiers (RSC Publishing)
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, Oct.
  • Bentham Science, "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities," Mini-Reviews in Organic Chemistry, Aug.
  • JOCPR, "Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications," JOCPR, URL
  • PMC, "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids," PMC, URL
  • Sigma-Aldrich, "Palladium-catalyzed Cross-coupling Reactions," Sigma-Aldrich, URL
  • RSC Publishing, "One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile," Organic & Biomolecular Chemistry, URL
  • The Royal Society of Chemistry, "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015, URL
  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, URL
  • Nobel Prize Outreach AB, "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," NobelPrize.org, Oct.
  • Benchchem, "Bromo- vs.
  • PMC, "2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents.
  • Nature Chemistry, "Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling," Nature Chemistry, Apr.
  • PubMed, "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain," PubMed, Nov.
  • ResearchGate, "Suzuki–Miyaura reaction and mechanistic design for the direct...
  • ResearchGate, "Literature examples of Suzuki–Miyaura cross-coupling reactions of...
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, URL
  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts, Jun.
  • Diva, "Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production," Diva, Feb.
  • ResearchGate, "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)
  • MDPI, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, Dec.
  • The Organic Chemistry Tutor, "Nucleophilic Aromatic Substitution EXPLAINED!," YouTube, Feb.
  • PMC, "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions," PMC, URL
  • WuXi AppTec, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?," WuXi AppTec, Nov.
  • Benchchem, "Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine," Benchchem, URL
  • Andrew G. Myers, "The Suzuki Reaction," Andrew G.

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Validation

Reactivity Profiling and Synthetic Applications: 2-Chloro-3-chloromethyl-6-methoxyquinoline vs. 2-Chloro-3-formyl-6-methoxyquinoline

Executive Summary In medicinal chemistry and complex organic synthesis, the 6-methoxyquinoline scaffold is a privileged structure. When functionalized at the C2 and C3 positions, it becomes a highly versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and complex organic synthesis, the 6-methoxyquinoline scaffold is a privileged structure. When functionalized at the C2 and C3 positions, it becomes a highly versatile building block. This guide provides an objective, mechanistic comparison between two critical analogs: 2-Chloro-3-chloromethyl-6-methoxyquinoline and 2-chloro-3-formyl-6-methoxyquinoline .

While both share a C2-chloro atom susceptible to nucleophilic aromatic substitution (SNAr), their divergent C3 substituents—a chloromethyl group versus a formyl group—dictate entirely orthogonal reactivity profiles. The formyl analog is typically synthesized via Vilsmeier-Haack formylation (1[1]), whereas the chloromethyl analog is accessed via benzylic chlorination sequences. Understanding these differences is paramount for researchers designing chemoselective syntheses for targets ranging from fluorescent probes (2[2]) to irreversible HCV NS5B polymerase inhibitors (3[3]).

Mechanistic Reactivity Profiles

2-Chloro-3-chloromethyl-6-methoxyquinoline: The SN2 Alkylating Agent

The C3-chloromethyl group is a highly reactive benzylic-type electrophile. The causality behind its extreme reactivity lies in the stabilization of the SN2 transition state by the adjacent aromatic quinoline ring, coupled with the excellent leaving group ability of the chloride ion.

  • Primary Reactivity : Nucleophilic aliphatic substitution (SN2). It readily reacts with primary/secondary amines, thiols, and alkoxides.

  • Chemoselectivity : At room temperature or under mild heating, nucleophiles will exclusively attack the C3-chloromethyl carbon rather than the C2-chloro position. The C2-chloro position requires significantly higher activation energy (harsher heating or stronger nucleophiles like hydrazine) to undergo SNAr. This orthogonality allows for sequential dual-functionalization.

2-Chloro-3-formyl-6-methoxyquinoline: The Condensation Hub

The C3-formyl group features a highly polarized carbonyl bond, making the carbon atom an excellent target for nucleophilic addition.

  • Primary Reactivity : Carbonyl addition and condensation. It readily undergoes Schiff base formation with primary amines, Knoevenagel condensations with active methylene compounds, and Wittig reactions.

  • Causality of Catalysis : Reactions typically require mild acid catalysis (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the pH must be carefully balanced; too much acid will fully protonate the incoming amine nucleophile, rendering it unreactive.

  • Applications : Serves as a critical intermediate for synthesizing chalcones (4[4]) and antimicrobial quinazoline Schiff bases (5[5]).

Reactivity Core Quinoline Core (6-Methoxy-2-chloro) C3_CH2Cl 3-Chloromethyl Analog (-CH2Cl) Core->C3_CH2Cl Alkylation C3_CHO 3-Formyl Analog (-CHO) Core->C3_CHO Vilsmeier-Haack SN2 SN2 Substitution (Amines, Thiols, Alkoxides) C3_CH2Cl->SN2 Nucleophilic Attack SNAr SNAr at C2 (Hydrazines, Alkoxides) C3_CH2Cl->SNAr Harsher Conditions Condensation Condensation / Addition (Schiff Bases, Wittig, Knoevenagel) C3_CHO->Condensation Carbonyl Addition C3_CHO->SNAr Harsher Conditions

Divergent reactivity pathways of 3-chloromethyl vs. 3-formyl quinoline analogs.

Performance and Selectivity Comparison

Parameter2-Chloro-3-chloromethyl-6-methoxyquinoline2-chloro-3-formyl-6-methoxyquinoline
C3 Functional Group -CH₂Cl (Chloromethyl)-CHO (Formyl)
Primary Reaction Pathway SN2 Nucleophilic SubstitutionNucleophilic Addition / Condensation
Typical Nucleophiles Aliphatic amines, thiols, alkoxidesAnilines, hydrazines, active methylenes
Catalyst Requirement Base (e.g., K₂CO₃, Et₃N) to neutralize HClMild Acid (e.g., AcOH) to activate carbonyl
Typical Reaction Temp Room Temperature to 60°CReflux (approx. 78°C in Ethanol)
Chemoselectivity (C3 vs C2) Extremely high for C3 under mild conditionsHigh for C3; C2 reacts under prolonged reflux
Average Yields 75 - 90%65 - 85%

Self-Validating Experimental Protocols

As a self-validating system, these protocols integrate real-time reaction monitoring and specific workup rationales to ensure high-fidelity results.

Protocol 1: Chemoselective SN2 Alkylation of the 3-Chloromethyl Analog

Objective : Form a C3-aminomethyl derivative without displacing the C2-chloro group.

  • Setup : Dissolve 1.0 eq of 2-chloro-3-chloromethyl-6-methoxyquinoline in anhydrous acetonitrile.

  • Reagent Addition : Add 1.2 eq of the desired secondary amine and 2.0 eq of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as an insoluble base to scavenge the HCl byproduct, driving the reaction forward without protonating the nucleophilic amine.

  • Reaction : Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The benzylic chloride is highly reactive; heating is rarely required and should be avoided to prevent C2-SNAr side reactions.

  • Workup & Validation : Filter off the inorganic salts. Concentrate the filtrate, redissolve in dichloromethane, and wash with water. The organic layer is dried over Na₂SO₄. The absence of the -CH₂Cl singlet (typically around δ 4.7 ppm) and the appearance of new aliphatic signals in ¹H-NMR confirms successful C3-functionalization.

Protocol 2: Acid-Catalyzed Schiff Base Condensation of the 3-Formyl Analog

Objective : Synthesize a Schiff base (imine) for antimicrobial screening (5[5]).

  • Setup : Combine 1.0 eq of 2-chloro-3-formyl-6-methoxyquinoline and 1.0 eq of a primary amine (e.g., an aniline derivative) in absolute ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid. Causality: The acid activates the aldehyde for nucleophilic attack. Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but often precipitates the less polar Schiff base product upon cooling.

  • Reaction : Reflux on a water bath for 6-7 hours. Monitor via TLC to ensure the disappearance of the highly UV-active aldehyde spot.

  • Workup & Validation : Cool the reaction mixture to room temperature. The Schiff base typically separates as a solid. Collect by vacuum filtration, wash with cold ethanol, and recrystallize. Validation is achieved via IR spectroscopy (disappearance of C=O stretch at ~1690 cm⁻¹, appearance of C=N stretch at ~1620 cm⁻¹) and ¹H-NMR (imine proton typically > δ 8.0 ppm).

Workflow Start1 3-Chloromethyl Analog Step1A Add Nucleophile (e.g., R-NH2, K2CO3) Start1->Step1A Start2 3-Formyl Analog Step1B Add Amine/Hydrazine (Acid Catalyst, EtOH) Start2->Step1B Step2A Stir at RT / Mild Heat (SN2 Reaction) Step1A->Step2A Step2B Reflux 6-7 hours (Condensation) Step1B->Step2B End1 C3-Substituted Alkyl Derivative Step2A->End1 End2 Schiff Base / Chalcone Derivative Step2B->End2

Step-by-step experimental workflow for chemoselective functionalization.

References

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 3-[(2-HYDROXY-QUINOLIN-3-YLMETHYLENE)-AMINO]-2-PHENYL-3H-QUINAZOLIN-4 Source: fortunejournals.com URL:[Link]

  • Quinolin-2(1 H -)-one-isoxazole dye as an acceptor for mild addition of bisulfite in cationic or zwitterionic aqueous micellar solutions - New Journal of Chemistry Source: rsc.org URL:[Link]

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles - PMC Source: nih.gov URL:[Link]

Sources

Comparative

Unambiguous Structural Validation of Quinoline Derivatives: A Comparative Guide to X-ray Crystallography

Introduction Quinoline derivatives are privileged pharmacophores in medicinal chemistry, forming the core of heavily utilized antimalarial, antibacterial, and monoamine oxidase (MAO) inhibitors[1]. During the drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives are privileged pharmacophores in medicinal chemistry, forming the core of heavily utilized antimalarial, antibacterial, and monoamine oxidase (MAO) inhibitors[1]. During the drug development pipeline, confirming the exact three-dimensional atomic arrangement of these molecules—including absolute stereochemistry, tautomeric states, and regioisomerism—is non-negotiable. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide essential connectivity data, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for definitive, atomic-level structural validation[2].

This guide objectively compares X-ray crystallography against alternative structural validation techniques, providing researchers and drug development professionals with field-proven insights and self-validating experimental protocols.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

When validating a novel quinoline scaffold, relying solely on 1D/2D NMR can sometimes lead to structural misassignments, particularly for highly substituted or heteroatom-rich regioisomers where proton signals are sparse. X-ray crystallography provides precise bond lengths and angles, offering unequivocal proof of molecular structure and stereochemistry[3]. Because of this unmatched precision, X-ray crystallography is the dominant technique for determining three-dimensional structures, accounting for the vast majority of structures deposited in global structural databases[4].

Quantitative & Qualitative Comparison Table
ParameterSingle-Crystal X-ray CrystallographySolution-State NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output 3D electron density map, bond lengths/anglesChemical environment, through-bond/space connectivityExact molecular mass, fragmentation patterns
Sample Requirement High-quality single crystal (>50 µm)Soluble pure compound (mg scale)Microgram scale, ionizable
Absolute Configuration Yes (via anomalous dispersion)No (requires chiral derivatization)No
Intermolecular Interactions Direct observation (H-bonds, π-π stacking)Inferred (NOESY/ROESY)None
Throughput Low to Medium (bottleneck: crystallization)HighVery High
Causality in Technique Selection: The "Why"

Why choose X-ray over NMR for complex quinolines? In halogenated quinoline derivatives, electron-withdrawing groups heavily deshield adjacent protons, causing complex overlapping multiplets in NMR spectra. Furthermore, determining the exact dihedral angle between the quinoline core and a pendant functional group is critical for understanding target binding. For instance, in halogenated quinoline derivatives acting as MAO inhibitors, X-ray crystallography directly measures torsion angles and reveals intermolecular C─H···N hydrogen bonding in the crystal packing[1]. NMR can only estimate these parameters through time-averaged solution ensembles, making X-ray the superior choice for definitive spatial mapping.

Structural Validation Workflow

G N1 Quinoline Synthesis & Purification N2 Initial Characterization (NMR, HRMS) N1->N2 N3 Single Crystal Growth (Slow Evaporation) N2->N3 N4 X-ray Diffraction Data Collection (100 K) N3->N4 N5 Structure Solution & Refinement N4->N5 N6 Final Structural Validation (CIF) N5->N6

Caption: Workflow for the structural validation of novel quinoline derivatives.

Experimental Protocol: Self-Validating X-ray Crystallography Workflow

Objective: To definitively determine the structure and absolute configuration of a newly synthesized quinoline derivative.

Step 1: Single Crystal Growth (The Bottleneck)

  • Action: Dissolve 5-10 mg of the purified quinoline derivative in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane). Allow for slow evaporation at 4 °C.

  • Causality: Slow evaporation minimizes the rate of nucleation, thermodynamically favoring the addition of molecules to existing crystal faces rather than forming new, disordered aggregates. The binary system uses a "good" solvent to dissolve the compound and a "poor" solvent to slowly decrease solubility as the good solvent evaporates, ensuring a highly ordered lattice.

Step 2: Crystal Selection and Mounting

  • Action: Under a polarized light microscope, select a single, crack-free crystal with uniform extinction. Mount it on a diffractometer loop using perfluoropolyether oil.

  • Causality: Polarized light ensures the crystal is a single domain (not twinned). The perfluoropolyether oil acts as a cryoprotectant, preventing ice formation when flash-cooled, which would otherwise introduce background diffraction rings that corrupt data.

Step 3: Data Collection at Cryogenic Temperatures

  • Action: Transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Irradiate with Cu Kα (

    
     Å) radiation.
    
  • Causality: Collecting data at 100 K drastically reduces the thermal vibrations of atoms (Debye-Waller factor). This enhances high-angle diffraction intensities, leading to higher resolution data. Cu Kα is specifically chosen for light-atom structures (C, H, N, O) to maximize the anomalous scattering signal needed to determine absolute stereochemistry[5].

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on

    
    .
    
  • Causality: Direct methods mathematically estimate the phases directly from the observed intensities. Refining on

    
     (rather than 
    
    
    
    ) allows the use of all data, including weak or negative intensities, preventing statistical bias. All non-hydrogen atoms are refined anisotropically to account for directional thermal motion[2].

Step 5: Validation and CIF Generation (Self-Validating System)

  • Action: Run the final Crystallographic Information File (CIF) through the IUCr CheckCIF routine.

  • Causality: This acts as an automated, self-validating system. The CheckCIF algorithm flags missing data, incorrect symmetry assignments, or physically impossible bond lengths (Alerts A, B, C), ensuring the scientific integrity of the model before it is used for downstream drug design.

Experimental Data: Differentiating Regioisomers

Consider a scenario where a synthesis yields a mixture of 2-chloro and 4-chloro quinoline regioisomers.

  • NMR Ambiguity: Both isomers exhibit similar aromatic splitting patterns. The chemical shift of the remaining quinoline ring protons might only differ slightly, making definitive assignment risky without extensive 2D HMBC correlations, which can still be ambiguous if long-range couplings are weak.

  • X-ray Definitive Proof: Crystallographic data immediately distinguishes the isomers by mapping the heavy atom (Chlorine) position directly in the electron density map. Furthermore, X-ray reveals distinct solid-state packing driven by intermolecular interactions, which is critical for understanding the compound's physicochemical properties (like solubility and melting point) during formulation.

References

1.2, Benchchem. 2.1, ACS Publications. 3.[Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate](), IUCr Journals. 4.4, Sygnature Discovery. 5.3, Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Handling of 2-Chloro-3-chloromethyl-6-methoxyquinoline: A Guide to Essential Safety and Operational Protocols

For Researchers, Scientists, and Drug Development Professionals The novel heterocyclic compound, 2-Chloro-3-chloromethyl-6-methoxyquinoline, presents significant opportunities in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-Chloro-3-chloromethyl-6-methoxyquinoline, presents significant opportunities in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The protocols outlined below are synthesized from the available safety data for the compound and its structural analogs, promoting a conservative and robust safety culture.

Understanding the Hazard Landscape

2-Chloro-3-chloromethyl-6-methoxyquinoline is classified as a substance with significant potential hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. Due to the presence of the quinoline core, which itself is a suspected carcinogen and mutagen, and the reactive chloromethyl group, this compound must be handled with a high degree of caution[2][3].

Table 1: Summary of Hazards for 2-Chloro-3-chloromethyl-6-methoxyquinoline

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity, Oral (Category 4) Harmful if swallowed[1][4].Ingestion
Skin Corrosion/Irritation (Category 1B) Causes severe skin burns[1].Dermal Contact
Serious Eye Damage/Irritation (Category 1) Causes serious eye damage[1][4].Eye Contact
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation[1].Inhalation
Potential Carcinogenicity/Mutagenicity Quinoline derivatives are suspected of causing cancer and genetic defects[2][3].All routes

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hand Protection

Impervious gloves are essential to prevent skin contact and absorption[5]. Given the chlorinated nature of the compound, nitrile rubber gloves are a suitable initial choice. However, it is crucial to inspect gloves for any signs of degradation or punctures before each use[6]. For prolonged operations or when handling larger quantities, consider double-gloving. Always wash hands thoroughly after handling the compound, even after wearing gloves[5][7].

Eye and Face Protection

To protect against dust particles and splashes, safety glasses with side-shields or, preferably, chemical splash goggles are required[5][6]. For procedures with a high risk of splashing, such as bulk transfers, a face shield worn over goggles is necessary for comprehensive protection[5][6].

Skin and Body Protection

A laboratory coat is the minimum requirement for body protection[5][7]. For tasks with a higher risk of exposure or when handling significant quantities, a chemical-resistant apron or a fully impervious suit may be necessary[2][5].

Respiratory Protection

All work with 2-Chloro-3-chloromethyl-6-methoxyquinoline should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors[2][6]. If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

A strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area[2][8]. The storage location should be clearly labeled with the appropriate hazard warnings and be a locked facility[1][3][8].

Handling Procedures
  • Preparation : Before any handling, ensure that a safety shower and eyewash station are readily accessible[5]. Don all required PPE as outlined in the section above.

  • Weighing and Dispensing : Handle the solid compound carefully to avoid generating dust[2][5]. Use appropriate tools, such as a spatula, for dispensing.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing[2][6].

  • During the Reaction : Maintain a safe distance from the reaction apparatus and use appropriate shielding.

  • Post-Handling : After handling, wash your hands, forearms, and face thoroughly[8]. Do not eat, drink, or smoke in the handling area[8][9].

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Area_Prep Prepare Well-Ventilated Work Area (Fume Hood) Prep->Area_Prep Ensure Safety Weigh Weigh and Dispense Solid Area_Prep->Weigh Begin Work Solution Prepare Solution (if applicable) Weigh->Solution If Needed Reaction Perform Experimental Procedure Weigh->Reaction Direct Use Solution->Reaction Decon Decontaminate Glassware and Surfaces Reaction->Decon Post-Experiment Waste_Seg Segregate and Label Waste Decon->Waste_Seg Waste_Disp Dispose of Hazardous Waste Waste_Seg->Waste_Disp Follow Protocol PPE_Doff Doff and Dispose of PPE Waste_Disp->PPE_Doff

Spill Management and Emergency Procedures

In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation[2]. For minor spills, use dry clean-up procedures to avoid generating dust[5]. For larger spills, absorb the material with an inert absorbent and collect it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent, followed by soap and water[2].

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 2-Chloro-3-chloromethyl-6-methoxyquinoline must be treated as hazardous waste.

  • Solid Waste : Collect any unused or contaminated solid compound, along with contaminated consumables (e.g., gloves, weigh boats), in a designated, clearly labeled, and sealed container for hazardous solid waste[2].

  • Liquid Waste : Solutions containing the compound and any contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste[2].

Dispose of all waste materials through an authorized hazardous waste disposal site, following all local, state, and federal regulations.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 2-Chloro-3-chloromethyl-6-methoxyquinoline, fostering a secure environment for scientific advancement.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Nitro-2-phenylquinoline.
  • Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • ChemicalBook. (2026, January 17). 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE - Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxyquinoline.
  • AWS. (2025, December 11). Safety Data Sheet.
  • 3M. (n.d.). Safety Data Sheet.
  • Acros Organics. (2010, March 5). SAFETY DATA SHEET.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • MedChemExpress.com. (2024, February 21). Safety Data Sheet.
  • Echemi. (n.d.). 2-CHLORO-3-CHLOROMETHYL-6-ETHOXYQUINOLINE.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary.
  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Chlorine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-chloromethyl-6-methoxyquinoline
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Reactant of Route 2
2-Chloro-3-chloromethyl-6-methoxyquinoline
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